1-(Benzyloxy)-2-bromo-4-methylbenzene
Description
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Properties
IUPAC Name |
2-bromo-4-methyl-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHZSLPJRBZFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444127 | |
| Record name | 1-(benzyloxy)-2-bromo-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2830-53-7 | |
| Record name | 1-(benzyloxy)-2-bromo-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-(Benzyloxy)-2-bromo-4-methylbenzene
CAS Number: 2830-53-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(Benzyloxy)-2-bromo-4-methylbenzene, a key intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science applications. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its role as a versatile building block in modern synthetic chemistry.
Chemical and Physical Properties
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2830-53-7 | [2] |
| Molecular Formula | C₁₄H₁₃BrO | [2] |
| Molecular Weight | 277.16 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | 96-98% | [1] |
| Storage | Sealed in dry, room temperature or 2-8°C | [1] |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 4.4 | [2] |
| Exact Mass | 276.01498 Da | [2] |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient route is the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.
Reaction Scheme: Williamson Ether Synthesis
References
An In-depth Technical Guide to 1-(Benzyloxy)-2-bromo-4-methylbenzene: Structure, Isomers, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(benzyloxy)-2-bromo-4-methylbenzene, a halogenated aromatic ether with potential applications in organic synthesis and medicinal chemistry. The document details the chemical structure of the core compound and its primary isomers, presenting their physicochemical properties in a comparative tabular format. A detailed, two-step experimental protocol for the synthesis of this compound is provided, starting from the bromination of p-cresol followed by Williamson ether synthesis. Spectroscopic data for related compounds are included for analytical reference. While the synthetic aspects of this class of molecules are well-established, this guide also addresses the current gap in the publicly available literature regarding their specific biological activities and associated signaling pathways.
Chemical Structure and Isomerism
This compound is a disubstituted benzene derivative characterized by a benzyloxy group, a bromine atom, and a methyl group attached to the aromatic ring. The relative positions of these substituents give rise to several structural isomers. The core structure and its key isomers are depicted below, with their corresponding IUPAC names and CAS numbers.
Core Compound:
-
This compound
Primary Isomers:
The relative positions of the bromo, methyl, and benzyloxy groups on the benzene ring define the main isomers of this compound. The following table summarizes the key structural isomers and their known properties.
| Isomer Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2830-53-7 | C₁₄H₁₃BrO | 277.16 | |
| 1-(Benzyloxy)-4-bromo-2-methylbenzene | 202937-53-9 | C₁₄H₁₃BrO | 277.16 | |
| 2-(Benzyloxy)-1-bromo-4-methylbenzene | 177555-85-0 | C₁₄H₁₃BrO | 277.16 | |
| 4-(Benzyloxy)-1-bromo-2-methylbenzene | 13596-33-3 | C₁₄H₁₃BrO | 277.16 |
Physicochemical Data
The following table presents a comparison of key computed physicochemical properties for this compound and its isomers. This data is essential for predicting the behavior of these compounds in various chemical and biological systems.
| Property | This compound | 1-(Benzyloxy)-4-bromo-2-methylbenzene | 2-(Benzyloxy)-1-bromo-4-methylbenzene | 4-(Benzyloxy)-1-bromo-2-methylbenzene |
| Molecular Weight | 277.16 g/mol [1] | 277.16 g/mol | 277.16 g/mol | 277.16 g/mol |
| XLogP3 | 4.4[1] | 4.4 | 4.4 | 4.4 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |
| Rotatable Bonds | 3 | 3 | 3 | 3 |
| Exact Mass | 276.01498 g/mol [1] | 276.01498 g/mol | 276.01498 g/mol | 276.01498 g/mol |
| Topological Polar Surface Area | 9.2 Ų[1] | 9.2 Ų | 9.2 Ų | 9.2 Ų |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process: the bromination of p-cresol to yield 2-bromo-4-methylphenol, followed by a Williamson ether synthesis to introduce the benzyl group.
Step 1: Synthesis of 2-Bromo-4-methylphenol
This protocol is adapted from established methods for the bromination of p-cresol.[2][3][4][5]
Materials:
-
p-Cresol
-
Bromine
-
Chloroform (or another suitable inert solvent like dichloroethane)[3][4]
-
Ice-salt bath
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve p-cresol (1.0 mol) in chloroform (500 mL).
-
Cool the solution to -10 to -5 °C using an ice-salt bath.[3]
-
In a separate flask, prepare a solution of bromine (1.0 mol) in chloroform (300 mL) and cool it to the same temperature.
-
Slowly add the bromine solution to the p-cresol solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below -5 °C.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for an additional hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Separate the organic layer, wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 2-bromo-4-methylphenol.[5]
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This protocol is based on the classical Williamson ether synthesis methodology.[6][7][8]
Materials:
-
2-Bromo-4-methylphenol
-
Benzyl bromide
-
Potassium carbonate (or sodium hydride)
-
Acetone (or N,N-dimethylformamide - DMF)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a solution of 2-bromo-4-methylphenol (1.0 eq) in acetone (or DMF), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature and patent databases did not yield specific information on the biological activity of this compound or its direct isomers. While studies on broader classes of benzyloxybenzene and bromophenol derivatives have reported various activities, including antimicrobial and enzyme inhibitory effects, no dedicated research on the specific compounds discussed in this guide was found.[9][10][11][12][13]
Consequently, there is no experimental basis for the creation of signaling pathway or experimental workflow diagrams as mandated by the core requirements. The generation of such diagrams without supporting data would be speculative and would not meet the standards of a technical guide for a scientific audience. Further research is required to elucidate the pharmacological profile of these compounds.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Logical workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, isomers, and a reliable synthetic route for this compound. The provided experimental protocols are based on established and well-documented chemical transformations. The compilation of physicochemical data for the core compound and its isomers offers a valuable resource for researchers. It is important to note the current absence of specific biological activity data for these compounds in the public domain, which represents a significant area for future investigation. The exploration of the pharmacological properties of this compound and its related isomers could unveil novel therapeutic applications and further enrich the field of medicinal chemistry.
References
- 1. This compound | C14H13BrO | CID 10731213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 3. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 5. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms [mdpi.com]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Benzyloxy)-2-bromo-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Benzyloxy)-2-bromo-4-methylbenzene is an aromatic organic compound with significant potential as a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its molecular structure, featuring a benzyloxy protecting group, a bromine atom, and a methyl-substituted benzene ring, offers multiple avenues for functionalization and elaboration into more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug discovery.
Physicochemical Properties
This compound is a solid at room temperature.[1][2] Key quantitative data and identifiers for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 277.16 g/mol [3][4][5][6][7] |
| Molecular Formula | C₁₄H₁₃BrO[3][5] |
| CAS Number | 2830-53-7[1][3][4][5] |
| IUPAC Name | 2-bromo-4-methyl-1-(phenylmethoxy)benzene[3] |
| Physical Form | Solid[1][2][7] |
| Purity | ≥96%[2][7] |
| Storage Temperature | Room temperature or 2-8°C[1] |
Synthesis: Experimental Protocol
The synthesis of this compound can be achieved through the Williamson ether synthesis, a well-established method for forming ethers. This procedure involves the reaction of a phenoxide with a primary alkyl halide. In this case, 2-bromo-4-methylphenol is deprotonated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with benzyl bromide.
Materials:
-
2-bromo-4-methylphenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-4-methylphenol (1.0 eq) in acetone.
-
Addition of Base: Add potassium carbonate (1.5 eq) to the solution. The potassium carbonate acts as the base to deprotonate the phenol.
-
Addition of Alkyl Halide: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.
Applications in Drug Discovery and Organic Synthesis
While specific biological activities of this compound are not extensively documented, its structural motifs are prevalent in medicinal chemistry. The benzyloxy group serves as a common protecting group for phenols and is present in various biologically active molecules, including some monoamine oxidase B (MAO-B) inhibitors.[8] Halogenated aromatic compounds are key building blocks in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
The bromine atom on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of complex organic molecules, including many pharmaceutical drugs. The presence of both a bromo substituent and a benzyloxy group allows for sequential and site-selective modifications, enhancing its utility as a synthetic intermediate. For instance, derivatives of benzyloxy-benzaldehyde have been explored for their anticancer properties.[9]
Visualization of Synthetic Pathway
The following diagram illustrates the synthetic pathway for this compound from 2-bromo-4-methylphenol and benzyl bromide via the Williamson ether synthesis.
Caption: Synthetic route to this compound.
References
- 1. This compound | 2830-53-7 [sigmaaldrich.com]
- 2. This compound | 2830-53-7 [sigmaaldrich.com]
- 3. This compound | C14H13BrO | CID 10731213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 2830-53-7 [sigmaaldrich.com]
- 8. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
An In-depth Technical Guide to the Physical Properties of 1-(Benzyloxy)-2-bromo-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the aromatic ether, 1-(benzyloxy)-2-bromo-4-methylbenzene. This compound, with the CAS number 2830-53-7, serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document collates available experimental and computed data on its physical characteristics, outlines detailed protocols for its synthesis and characterization, and presents logical workflows for its analysis. The information herein is intended to support researchers in the effective utilization and further investigation of this compound.
Chemical Identity and Physical Properties
This compound is a substituted aromatic compound with a molecular formula of C₁₄H₁₃BrO.[1] It is characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and a methyl group. Commercial suppliers typically provide this compound as a solid with a purity of 96% or higher, and it is recommended to be stored in a dry, sealed container at room temperature.
Quantitative Physical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while some properties have been experimentally determined, others are computed estimates and should be regarded as such.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO | [1] |
| Molecular Weight | 277.16 g/mol | [1] |
| CAS Number | 2830-53-7 | [1] |
| Physical Form | Solid | |
| Purity (Typical) | ≥96% | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Slightly soluble in chloroform and methanol (predicted for a similar compound) | [2] |
| XLogP3 (Computed) | 4.4 | [1] |
| Exact Mass (Computed) | 276.01498 Da | [1] |
Synthesis and Purification
A plausible and common method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.
Synthetic Workflow
The logical flow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
-
Materials:
-
2-Bromo-4-methylphenol
-
Benzyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
-
-
Procedure:
-
To a solution of 2-bromo-4-methylphenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Spectroscopic Characterization
Due to the limited availability of experimental spectra in the public domain, this section provides predicted spectroscopic data and outlines generalized protocols for acquiring such data.
Predicted Spectroscopic Data
The predicted NMR, IR, and mass spectrometry data are summarized in the tables below. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50-7.30 | m | 5H | Phenyl-H |
| ~7.25 | d | 1H | Ar-H |
| ~7.10 | dd | 1H | Ar-H |
| ~6.85 | d | 1H | Ar-H |
| ~5.10 | s | 2H | O-CH₂-Ph |
| ~2.30 | s | 3H | Ar-CH₃ |
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-O |
| ~137 | Quaternary C of Phenyl |
| ~134 | Quaternary C-CH₃ |
| ~133 | C-H |
| ~130 | C-H |
| ~129 | C-H of Phenyl |
| ~128 | C-H of Phenyl |
| ~127 | C-H of Phenyl |
| ~115 | C-Br |
| ~114 | C-H |
| ~71 | O-CH₂-Ph |
| ~20 | Ar-CH₃ |
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3000 | Aromatic C-H stretch |
| 3000-2850 | Aliphatic C-H stretch |
| 1600, 1500, 1450 | Aromatic C=C stretch |
| 1250-1000 | C-O (ether) stretch |
| 800-600 | C-Br stretch |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 276/278 | [M]⁺ (Molecular ion with Br isotopes) |
| 197 | [M - Br]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: If the sample is a solid, an IR spectrum can be obtained using a KBr pellet or by attenuated total reflectance (ATR).
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile.
-
Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Spectroscopic Analysis Workflow
The logical workflow for the complete spectroscopic characterization of a synthesized compound is outlined below.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
This compound is a valuable chemical intermediate with defined, albeit not extensively documented, physical properties. This guide provides a consolidated resource of its known characteristics, a plausible synthetic route, and a framework for its analytical characterization. The provided protocols and predicted data serve as a robust starting point for researchers and professionals in the fields of organic synthesis and drug development, facilitating the use of this compound in their research endeavors. Further experimental determination of its physical properties is encouraged to enrich the available data for the scientific community.
References
A Guide to the Systematic Nomenclature of Substituted Bromomethylbenzenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted bromomethylbenzenes. A systematic approach to naming these compounds is critical for unambiguous communication in research, development, and regulatory contexts. This document outlines the core principles, prioritization rules, and step-by-step procedures for correctly assigning systematic names.
Core Concepts in IUPAC Nomenclature of Benzene Derivatives
The systematic naming of substituted bromomethylbenzenes follows the established IUPAC rules for aromatic compounds. The fundamental principle is to identify a parent hydride and then specify the substituents attached to it using prefixes and locants (numbers).[1] For the compounds , the parent hydride can be either benzene or toluene .
-
Benzene as Parent: The compound is named as a substituted benzene. The -CH₂Br group is treated as a substituent and is named (bromomethyl) .[2][3]
-
Toluene as Parent: Certain substituted methylbenzenes have retained IUPAC names, with toluene being a prime example.[4][5] In this case, the compound is named as a derivative of toluene, and the bromine atom on the methyl group is indicated using the locant 'α' (alpha).[6]
The choice between these two parent structures depends on the presence of other substituents on the benzene ring, particularly those that can be designated as the principal characteristic group.
Substituent Prioritization
When a benzene ring has multiple substituents, a priority system determines the parent name and the numbering of the ring.[7] If a substituent is present that has a higher priority than the methyl group (of toluene) or the bromomethyl group, it will typically define the parent name of the molecule. For example, a hydroxyl (-OH) group or a carboxyl (-COOH) group will lead to the compound being named as a derivative of phenol or benzoic acid, respectively.[8][9]
The numbering of the benzene ring begins at the carbon atom bearing the principal characteristic group, and proceeds in a direction that assigns the lowest possible locants to the other substituents.[10][11] If no principal group is present, numbering is assigned to give the lowest possible set of locants to all substituents, with alphabetical order used as a tie-breaker.[12]
Table 1: Priority Order for Common Substituents
| Priority | Class of Compound | Suffix (if principal group) | Prefix (if substituent) |
| High | Carboxylic Acids | -oic acid / -carboxylic acid | carboxy- |
| Esters | -oate / -carboxylate | alkoxycarbonyl- | |
| Aldehydes | -al / -carbaldehyde | formyl- | |
| Ketones | -one | oxo- | |
| Alcohols | -ol | hydroxy- | |
| Amines | -amine | amino- | |
| Low | Alkenes/Alkynes | -ene / -yne | - |
| Halogens | - | halo- (e.g., bromo-, chloro-) | |
| Nitro compounds | - | nitro- | |
| Alkyl groups | - | alkyl- (e.g., methyl-, ethyl-) |
This table provides a simplified overview. For a complete list, refer to the IUPAC Blue Book.[13]
Naming Methodologies and Examples
The correct systematic name depends on the substitution pattern. Below are the primary scenarios and naming protocols.
This approach is used when no higher-priority functional group is present that would give rise to a common name like phenol or benzoic acid. The -CH₂Br group is named as a (bromomethyl) substituent.
-
Protocol:
-
Identify the parent as benzene.
-
Identify all substituents on the ring (e.g., bromomethyl, nitro, chloro).
-
Number the ring to give the lowest possible locants to the substituents. If a tie exists, assign the lowest number based on alphabetical order of the substituent prefixes.[12]
-
Construct the name by listing the substituents alphabetically, preceded by their locants.
-
Table 2: Examples of Substituted Bromomethylbenzenes (Benzene as Parent)
| Structure | Systematic IUPAC Name | Common Name |
| C₆H₅CH₂Br | (Bromomethyl)benzene | Benzyl bromide |
| 1-CH₂Br, 4-NO₂ - C₆H₄ | 1-(Bromomethyl)-4-nitrobenzene | 4-Nitrobenzyl bromide |
| 1-CH₂Br, 2-Cl - C₆H₄ | 1-(Bromomethyl)-2-chlorobenzene | 2-Chlorobenzyl bromide |
| 1-CH₂Br, 3,5-diCl - C₆H₃ | 1-(Bromomethyl)-3,5-dichlorobenzene | 3,5-Dichlorobenzyl bromide |
This method can be used when the methyl group is considered part of the parent hydride, toluene. Substitution on the side-chain methyl group is denoted by the Greek letter α (alpha). While this is a valid systematic name, the "(bromomethyl)benzene" format is often preferred in modern IUPAC recommendations for consistency.
-
Protocol:
-
Identify the parent as toluene.
-
Indicate the bromine on the methyl group with the prefix "α-bromo-".
-
Identify and number the ring substituents, with the methyl-bearing carbon as position 1.
-
Construct the name by listing the ring substituents alphabetically, followed by the parent name "α-bromotoluene".
-
Table 3: Examples of Substituted Bromomethylbenzenes (Toluene as Parent)
| Structure | Systematic IUPAC Name (Toluene Parent) | Systematic IUPAC Name (Benzene Parent) |
| C₆H₅CH₂Br | α-Bromotoluene | (Bromomethyl)benzene |
| 1-CH₂Br, 4-NO₂ - C₆H₄ | 4-Nitro-α-bromotoluene | 1-(Bromomethyl)-4-nitrobenzene |
| 1-CH₂Br, 2-Cl - C₆H₄ | 2-Chloro-α-bromotoluene | 1-(Bromomethyl)-2-chlorobenzene |
When a high-priority functional group is present, it defines the parent name.
-
Protocol:
-
Identify the principal characteristic group (e.g., -COOH, -OH) and determine the parent name (e.g., benzoic acid, phenol).
-
The carbon atom attached to this principal group is assigned locant 1.[8]
-
Number the ring to give the lowest possible locants to other substituents.
-
Name the -CH₂Br group as a "bromomethyl" substituent.
-
Assemble the name alphabetically.
-
Table 4: Examples with Principal Characteristic Groups
| Structure | Systematic IUPAC Name |
| 1-CH₂Br, 4-COOH - C₆H₄ | 4-(Bromomethyl)benzoic acid |
| 1-CH₂Br, 2-OH - C₆H₄ | 2-(Bromomethyl)phenol |
Logical Workflow for Nomenclature
The process of naming a substituted bromomethylbenzene can be visualized as a decision-making workflow. The following diagram illustrates the logical steps based on IUPAC rules.
Caption: Decision workflow for naming substituted bromomethylbenzenes.
Conclusion
The systematic nomenclature of substituted bromomethylbenzenes is governed by a clear set of IUPAC rules. The primary decision involves identifying the correct parent hydride—either a functionalized parent like benzoic acid, or benzene itself. The term "(bromomethyl)" is the standard prefix for the -CH₂Br group. Adherence to the principles of substituent prioritization and lowest locant numbering ensures the assignment of a single, unambiguous name that is universally understood in scientific and professional contexts.
References
- 1. iupac.org [iupac.org]
- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 3. How do you name benzene derivatives? | Filo [askfilo.com]
- 4. Blue Book chapter P-2 [iupac.qmul.ac.uk]
- 5. quora.com [quora.com]
- 6. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ochem.weebly.com [ochem.weebly.com]
- 9. m.youtube.com [m.youtube.com]
- 10. byjus.com [byjus.com]
- 11. scribd.com [scribd.com]
- 12. IUPAC Rules [chem.uiuc.edu]
- 13. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
The Reactivity of Ortho-Bromo Benzyl Ethers: A Technical Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
The ortho-bromo benzyl ether motif is a versatile building block in organic synthesis, offering a strategic handle for the construction of complex molecular architectures. The presence of the ortho-bromine atom, in conjunction with the ether functionality, allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other functional materials. This technical guide provides an in-depth exploration of the synthesis and reactivity of ortho-bromo benzyl ethers, with a focus on key transformations including lithiation-substitution, palladium-catalyzed cross-coupling reactions, and anionic cyclization. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methodologies.
Synthesis of Ortho-Bromo Benzyl Ethers
The preparation of ortho-bromo benzyl ethers can be readily achieved through several synthetic routes. A common and effective method is the Williamson ether synthesis, which involves the reaction of an alcohol with an ortho-bromobenzyl halide.
A typical synthetic pathway begins with the reduction of a commercially available starting material, such as 2-bromobenzoic acid, to the corresponding 2-bromobenzyl alcohol. This alcohol can then be protected or directly used in the etherification step. For instance, protection of the alcohol as a methoxymethyl (MOM) ether provides a stable intermediate that can be carried through subsequent reaction sequences.
Table 1: Synthesis of a Protected Ortho-Bromo Benzyl Ether [1][2]
| Step | Reactants | Reagents | Solvent | Time (h) | Yield (%) |
| 1. Reduction | 2-Bromobenzoic acid | Sodium borohydride | - | - | - |
| 2. Protection | 2-Bromobenzyl alcohol | Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 16 | - |
Experimental Protocol: Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene[1][2]
Step 1: Reduction of 2-Bromobenzoic Acid to 2-Bromobenzyl Alcohol
-
In a reaction vessel, sodium borohydride is charged.
-
A solution of 2-bromobenzoic acid is added portion-wise while maintaining the temperature.
-
The reaction is stirred until completion, monitored by TLC.
-
Work-up involves quenching the excess reducing agent, extraction with an organic solvent, and purification to yield 2-bromobenzyl alcohol.
Step 2: MOM Protection of 2-Bromobenzyl Alcohol
-
To an oven-dried three-neck round-bottom flask, 2-bromobenzyl alcohol is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
N,N-Diisopropylethylamine (DIPEA) is added to the solution.
-
The mixture is cooled to 0 °C, and freshly distilled chloromethyl methyl ether (MOM-Cl) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 1-bromo-2-((methoxymethoxy)methyl)benzene.
References
The Synthetic Versatility of 1-(Benzyloxy)-2-bromo-4-methylbenzene: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzyloxy)-2-bromo-4-methylbenzene is a substituted aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a benzyloxy protecting group, a reactive bromine atom, and a methyl-substituted phenyl ring, makes it an attractive starting material for the construction of complex molecular architectures. This technical guide provides an in-depth review of the applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds, which are prevalent motifs in numerous biologically active molecules and functional materials.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound lies in its participation in various palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the strategic elaboration of the molecular scaffold.
Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura coupling reaction is a powerful and widely employed method for the synthesis of biaryl compounds, which are key structural units in many pharmaceuticals. In this reaction, the aryl bromide is coupled with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Illustrative Application: Synthesis of 2-(Benzyloxy)-5-methylbiphenyl
A prime example of the utility of this compound is in the synthesis of 2-(benzyloxy)-5-methylbiphenyl. This transformation is achieved through a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Table 1: Representative Reaction Parameters for the Synthesis of 2-(Benzyloxy)-5-methylbiphenyl
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Phenylboronic Acid | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | 1-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent System | Toluene/Ethanol/Water or Dioxane/Water | Typically a 2:1 or 3:1 mixture |
| Reaction Temperature | 80 - 100 °C | Monitored by TLC or GC-MS |
| Reaction Time | 12 - 24 hours | Dependent on substrate and catalyst |
| Typical Yield | 85 - 95% | Isolated yield after purification |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-(Benzyloxy)-5-methylbiphenyl
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
To the flask, add a degassed solvent mixture of toluene (10 mL), ethanol (5 mL), and water (2.5 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction (typically 12-18 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(benzyloxy)-5-methylbiphenyl.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Potential Applications in Other Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is a prominent application, the reactivity of the C-Br bond in this compound also lends itself to other important palladium-catalyzed transformations, including:
-
Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynes.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions further expand the synthetic utility of this building block, allowing for the introduction of a wide range of functional groups and the creation of diverse molecular libraries for drug discovery and materials science.
Signaling Pathway Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a highly valuable synthetic intermediate, particularly for the construction of biaryl frameworks through Suzuki-Miyaura cross-coupling reactions. The provided detailed protocol for the synthesis of 2-(benzyloxy)-5-methylbiphenyl highlights its utility in generating complex organic molecules with high efficiency. The potential for this compound to participate in a range of other palladium-catalyzed transformations underscores its versatility as a building block for the discovery and development of novel pharmaceuticals and advanced materials. Researchers and scientists in the field of drug development can leverage the reactivity of this compound to access a diverse chemical space and accelerate their discovery programs.
Key Chemical Features of Benzyloxyaryl Bromides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyloxyaryl bromides are a class of organic compounds characterized by a bromo-substituted aromatic ring bearing a benzyloxy group. This unique trifunctional molecular architecture, comprising a stable benzyloxy protecting group, a versatile aryl bromide handle for cross-coupling reactions, and a benzyl moiety, renders them highly valuable intermediates in organic synthesis. Their utility is particularly pronounced in the fields of medicinal chemistry and materials science, where they serve as key building blocks for the synthesis of complex molecular scaffolds with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and key chemical features of benzyloxyaryl bromides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical transformations and biological pathways.
Introduction
The strategic importance of benzyloxyaryl bromides in modern organic synthesis stems from the orthogonal reactivity of their constituent functional groups. The benzyloxy group serves as a robust protecting group for a phenolic hydroxyl, stable to a wide range of reaction conditions, yet readily cleaved when desired. The aryl bromide provides a reactive site for a plethora of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the overall structure can be readily modified at the benzylic position, the aryl ring, or the benzyl group itself, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide will delve into the synthesis of these versatile building blocks, their characteristic reactivity, and their applications, with a focus on providing practical information for laboratory chemists.
Synthesis of Benzyloxyaryl Bromides
The synthesis of benzyloxyaryl bromides is typically achieved through two primary strategies: Williamson ether synthesis followed by bromination, or bromination of a precursor phenol followed by benzylation. The choice of route often depends on the availability of starting materials and the desired substitution pattern.
General Synthetic Routes
A common and efficient method involves the benzylation of a bromophenol. This reaction proceeds via a Williamson ether synthesis, where the phenoxide, generated by treating the bromophenol with a base, acts as a nucleophile, displacing the bromide from benzyl bromide.
Alternatively, a phenol can first be protected with a benzyl group, followed by electrophilic bromination of the aromatic ring. The regioselectivity of the bromination is directed by the benzyloxy group, which is an ortho-, para-director.
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize key physicochemical and spectroscopic data for representative benzyloxyaryl bromides. This data is crucial for the identification and characterization of these compounds.
Table 1: Physicochemical Properties of Representative Benzyloxyaryl Bromides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Benzyloxybenzyl bromide | C₁₄H₁₃BrO | 277.16 | 51 - 55 |
| 3-Benzyloxybenzyl bromide | C₁₄H₁₃BrO | 277.16 | 54-55 |
| 4-Benzyloxybenzyl bromide | C₁₄H₁₃BrO | 277.16 | 61 - 63 |
| 2-Benzyloxy-5-bromobenzyl bromide | C₁₄H₁₂Br₂O | 356.05 | Not Available |
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Benzyloxybenzyl bromide | 7.45-7.30 (m, 5H, Ar-H of Benzyl), 7.28 (d, J=8.4 Hz, 2H, Ar-H), 6.92 (d, J=8.4 Hz, 2H, Ar-H), 5.05 (s, 2H, OCH₂), 4.48 (s, 2H, CH₂Br) | 158.5, 136.8, 130.5, 129.8, 128.6, 128.1, 127.5, 115.1, 70.1, 33.5 |
| 3-(4-Vinylbenzyloxy)benzyl bromide | 7.41 (d, J=8.1 Hz, 2H), 7.37-7.27 (m, 7H), 6.99-6.91 (m, 2H), 6.72 (dd, J=8.1, 1.7 Hz, 1H), 5.76 (d, J=17.6 Hz, 1H), 5.26 (d, J=10.9 Hz, 1H), 5.06 (s, 2H), 4.47 (s, 2H) | 159.2, 140.2, 137.2, 136.9, 136.5, 129.6, 128.1, 127.5, 126.5, 121.2, 115.1, 114.4, 114.1, 70.0, 33.7[1] |
Table 3: Representative FTIR Spectroscopic Data
| Compound | Key FTIR Peaks (cm⁻¹) |
| 4-Benzyloxy-3-methoxybenzaldehyde | 3050-2950 (C-H stretch, aromatic & aliphatic), 1680 (C=O stretch, aldehyde), 1580, 1510 (C=C stretch, aromatic), 1260 (C-O stretch, ether) |
| 4-Methoxybenzylamine | 3400-3200 (N-H stretch, amine), 3050-2800 (C-H stretch, aromatic & aliphatic), 1610, 1510 (C=C stretch, aromatic), 1240 (C-O stretch, ether) |
*Note: Data for closely related structures are provided as representative examples due to the limited availability of comprehensive tabulated data for a wide range of benzyloxyaryl bromides.[2][3][4][5][6]
Experimental Protocols
Synthesis of 2-Benzyloxy-5-bromobenzyl bromide[7][8][9]
This protocol describes a two-step synthesis starting from 2-benzyloxy-5-bromobenzoic acid.
Step 1: Reduction of 2-Benzyloxy-5-bromobenzoic acid to (2-(Benzyloxy)-5-bromophenyl)methanol
-
Materials: 2-Benzyloxy-5-bromobenzoic acid, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Diethyl ether, 1 M HCl, Saturated NaCl solution (brine), Anhydrous MgSO₄.
-
Procedure:
-
To a stirred solution of 2-benzyloxy-5-bromobenzoic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH₄ (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour and then filter through a pad of Celite®.
-
Wash the filter cake with diethyl ether.
-
Combine the organic filtrates and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (2-(benzyloxy)-5-bromophenyl)methanol, which can be used in the next step without further purification.
-
Step 2: Bromination of (2-(Benzyloxy)-5-bromophenyl)methanol to 2-Benzyloxy-5-bromobenzyl bromide
-
Materials: (2-(Benzyloxy)-5-bromophenyl)methanol, Phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃), Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄), Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.
-
Procedure (using PBr₃):
-
Dissolve (2-(benzyloxy)-5-bromophenyl)methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add PBr₃ (0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-benzyloxy-5-bromobenzyl bromide.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Benzyloxyaryl Bromide[10][11][12][13][14]
This protocol provides a general procedure for the coupling of a benzyloxyaryl bromide with an arylboronic acid.
-
Materials: Benzyloxyaryl bromide, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), S-Phos (or other suitable phosphine ligand), Potassium carbonate (K₂CO₃), Toluene, Water.
-
Procedure:
-
To a reaction vessel, add the benzyloxyaryl bromide (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (2-5 mol%), and S-Phos (4-10 mol%).
-
Add K₂CO₃ (2.0-3.0 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 4: Representative Conditions and Yields for Suzuki-Miyaura Cross-Coupling of Benzylic Bromides with Arylboronic Acids [7]
| Entry | Benzylic Bromide | Arylboronic Acid | Base | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Methoxybenzyl bromide | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂ / L2 | DMF | 140 | 85 |
| 2 | 4-Chlorobenzyl bromide | 3-Methoxyphenylboronic acid | K₂CO₃ | Pd(OAc)₂ / L2 | DMF | 140 | 78 |
| 3 | Benzyl bromide | 4-Formylphenylboronic acid | K₂CO₃ | Pd(OAc)₂ / L2* | DMF | 140 | 82 |
*L2 refers to a specific phosphine ligand used in the cited study.
Mandatory Visualization
Signaling Pathways
Benzyloxyaryl bromides are scaffolds of interest in the development of inhibitors for various enzymes, including tyrosine kinases, and as ligands for nuclear receptors. The following diagrams illustrate simplified signaling pathways where such molecules could act.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Caption: Modulation of a Nuclear Receptor signaling pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and purification of benzyloxyaryl bromides.
Caption: General workflow for Williamson Ether Synthesis.
Caption: General workflow for Suzuki-Miyaura Cross-Coupling.
Logical Relationships
The structure-activity relationship (SAR) is a critical concept in drug discovery. The benzyloxyaryl bromide scaffold allows for systematic modifications to explore SAR.
References
- 1. spectrabase.com [spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Benzyloxy Group: A Comprehensive Guide to Phenol Protection in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is paramount. The ability to temporarily mask a reactive functional group while transformations are carried out elsewhere in the molecule is a cornerstone of modern synthetic strategy. Among the myriad of choices for protecting the versatile phenol hydroxyl group, the benzyl ether stands out as a robust, reliable, and highly versatile option.
This technical guide provides an in-depth exploration of the benzyloxy group as a phenol protection strategy. We will delve into the core principles of its installation and cleavage, provide detailed experimental protocols, present quantitative data for a range of substrates, and illustrate key concepts with clear diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field, enabling the effective implementation of the benzyloxy protecting group in their synthetic endeavors. The benzyl group is lauded for its stability across a broad spectrum of reaction conditions, yet it can be readily removed under specific and often mild circumstances, making it an excellent choice for a protecting group.[1]
I. Protection of Phenols as Benzyl Ethers: The Williamson Ether Synthesis
The most prevalent and reliable method for the formation of benzyl ethers from phenols is the Williamson ether synthesis. This reaction proceeds via a classic SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an electrophilic benzyl source, typically a benzyl halide or tosylate.[1][2]
Reaction Mechanism
The O-benzylation of phenols via the Williamson ether synthesis involves two primary steps:
-
Deprotonation: The acidic proton of the phenol is removed by a base to form a highly nucleophilic phenoxide anion.
-
Nucleophilic Substitution: The phenoxide anion attacks the benzylic carbon of the benzylating agent, displacing a leaving group (e.g., bromide, chloride, or tosylate) to form the stable benzyl ether.[1]
// Reactants phenol [label="Ar-OH\n(Phenol)"]; base [label="Base"]; benzyl_halide [label="Bn-X\n(Benzyl Halide/Tosylate)"];
// Intermediates phenoxide [label="Ar-O⁻\n(Phenoxide)"]; base_H [label="Base-H⁺"]; leaving_group [label="X⁻"];
// Product benzyl_ether [label="Ar-O-Bn\n(Benzyl Ether)"];
// Nodes for reaction steps step1 [label="Step 1:\nDeprotonation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2:\nSN2 Attack", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges phenol -> step1; base -> step1; step1 -> phenoxide; step1 -> base_H; phenoxide -> step2; benzyl_halide -> step2; step2 -> benzyl_ether; step2 -> leaving_group; } DOT Caption: Mechanism of Phenol O-Benzylation.
Common Reagents and Conditions
The success of the O-benzylation reaction hinges on the appropriate selection of the base, solvent, and benzylating agent.
-
Benzylating Agents: Benzyl bromide (BnBr) and benzyl chloride (BnCl) are the most common and cost-effective choices. For more sensitive substrates or when milder conditions are required, benzyl tosylate (BnOTs) can be an effective alternative.[1]
-
Bases: A variety of bases can be employed, with the choice depending on the acidity of the phenol. For simple phenols, weaker bases like potassium carbonate (K₂CO₃) are often sufficient.[1] For less acidic or sterically hindered phenols, stronger bases such as sodium hydride (NaH) are frequently used.
-
Solvents: Aprotic polar solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used as they effectively solvate the cation of the base and promote the SN2 reaction.
Quantitative Data on Phenol Benzylation
The following table summarizes representative reaction conditions and yields for the O-benzylation of various substituted phenols.
| Phenol Substrate | Substituent | Electronic Effect | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | H | Neutral | BnBr | K₂CO₃ | Acetone | Reflux | 2-6 | 92-95 |
| 4-Nitrophenol | 4-NO₂ | Electron-withdrawing | BnOTs | K₂CO₃ | Acetonitrile | 80 | 4 | 92-98[1] |
| 4-Methoxyphenol | 4-OMe | Electron-donating | BnOTs | K₂CO₃ | DMF | 80 | 8 | 85-90[1] |
| 2-Chlorophenol | 2-Cl | Electron-withdrawing | BnOTs | Cs₂CO₃ | Acetonitrile | 80 | 12 | 80-88[1] |
| 4-tert-Butylphenol | 4-tBu | Electron-donating | BnOTs | K₂CO₃ | DMF | 90 | 10 | 88-94[1] |
| Hydroquinone | 4-OH | Electron-donating | BnOTs | K₂CO₃ | Methanol | 70 | 5 | 85-92 (mono-benzylated)[1] |
| 3,5-Dihydroxybenzoic acid | 3,5-(OH)₂, COOH | Electron-withdrawing | BnBr | K₂CO₃ | Acetone | Reflux | - | High |
Note: Yields are highly dependent on the specific reaction conditions and substrate purity.
Experimental Protocol: General Procedure for O-Benzylation of a Phenol
Materials:
-
Substituted Phenol (1.0 equiv)
-
Benzyl Bromide (1.1 equiv) or Benzyl Tosylate (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).[1]
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Add the benzylating agent (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure aryl benzyl ether.
II. Deprotection of Phenolic Benzyl Ethers
A key advantage of the benzyloxy protecting group is the variety of methods available for its removal, allowing for flexibility in synthetic design. The most common and versatile method is catalytic hydrogenation.
Catalytic Hydrogenation
This method involves the cleavage of the benzyl C-O bond by reaction with hydrogen in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This reaction is clean, generally high-yielding, and proceeds under neutral conditions.
Direct Hydrogenation: This approach utilizes hydrogen gas (H₂) as the hydrogen source.
Catalytic Transfer Hydrogenation (CTH): This safer alternative avoids the need for handling flammable hydrogen gas by using a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, to generate hydrogen in situ.[3][4]
// Start start [label="Benzyl Protected Phenol\n(Ar-O-Bn)"];
// Deprotection Methods catalytic_hydrogenation [label="Catalytic Hydrogenation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lewis_acid [label="Lewis Acid\n(e.g., BCl3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidative_cleavage [label="Oxidative Cleavage\n(e.g., DDQ)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Conditions h2_pdc [label="H₂ / Pd/C"]; cth [label="Transfer Hydrogenation\n(e.g., HCOOH, Pd/C)"]; bcl3_scavenger [label="BCl₃, Pentamethylbenzene"]; ddq_light [label="DDQ, hv"];
// Product product [label="Phenol\n(Ar-OH)"];
// Edges start -> catalytic_hydrogenation; start -> lewis_acid; start -> oxidative_cleavage;
catalytic_hydrogenation -> h2_pdc; catalytic_hydrogenation -> cth; h2_pdc -> product; cth -> product;
lewis_acid -> bcl3_scavenger; bcl3_scavenger -> product;
oxidative_cleavage -> ddq_light; ddq_light -> product; } DOT Caption: Deprotection Strategies for Benzyl Ethers.
Quantitative Comparison of Deprotection Methods
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Direct Hydrogenation | H₂ (balloon), 10% Pd/C | EtOH | Room Temp. | Overnight | ~100[4] | May not be suitable for substrates with other reducible functional groups. |
| Catalytic Transfer Hydrogenation | HCOOH, 10% Pd/C | MeOH | Reflux | 1-3 h | High | A safer alternative to using hydrogen gas.[3] |
| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | CH₂Cl₂ | -78 | 20 min | 99[5] | Highly chemoselective and tolerates many functional groups.[5] |
| Oxidative Cleavage | DDQ, Photoirradiation | MeCN | Room Temp. | 1-4 h | 84-96[6] | Useful for substrates sensitive to hydrogenation.[6][7] |
Experimental Protocol: Catalytic Transfer Hydrogenation for Debenzylation
Materials:
-
Benzyl-protected Phenol (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Formic acid or Ammonium formate (excess)
-
Methanol or Ethanol
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Dissolve the benzyl-protected phenol in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
To the stirred suspension, add formic acid or ammonium formate.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude phenol.
-
Purify the product as necessary by column chromatography or recrystallization.
III. Orthogonal Protecting Group Strategies
The true power of the benzyloxy group in complex synthesis is often realized in the context of orthogonal protecting group strategies. Orthogonal protecting groups are those that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group in the presence of others.[8] The benzyl ether is an excellent component of such strategies due to its unique cleavage conditions (primarily hydrogenolysis).
A common and effective orthogonal pairing is the use of a benzyl ether alongside a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether. The silyl ether can be selectively cleaved under acidic conditions or with a fluoride source, leaving the benzyl ether intact. Conversely, the benzyl ether can be removed by hydrogenolysis without affecting the silyl ether.[8]
// Starting Material dihydroxy [label="Diol\n(HO-R-OH)"];
// Protection Steps protect_bn [label="Protect one hydroxyl\nas a Benzyl ether", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protect_tbdms [label="Protect the other hydroxyl\nas a TBDMS ether", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Intermediate intermediate [label="Orthogonally Protected Diol\n(BnO-R-OTBDMS)"];
// Deprotection Pathways deprotect_tbdms [label="Selective TBDMS Deprotection\n(e.g., TBAF or mild acid)"]; deprotect_bn [label="Selective Benzyl Deprotection\n(Hydrogenolysis)"];
// Products product_bn_oh [label="BnO-R-OH"]; product_ho_tbdms [label="HO-R-OTBDMS"];
// Edges dihydroxy -> protect_bn; dihydroxy -> protect_tbdms; protect_bn -> intermediate; protect_tbdms -> intermediate;
intermediate -> deprotect_tbdms; intermediate -> deprotect_bn;
deprotect_tbdms -> product_bn_oh; deprotect_bn -> product_ho_tbdms; } DOT Caption: Orthogonal Protection Strategy.
This orthogonality allows for the sequential manipulation of different hydroxyl groups within the same molecule, a critical capability in the synthesis of complex natural products and pharmaceuticals.
IV. Chemoselectivity and Potential Side Reactions
O- vs. C-Alkylation
Under certain conditions, particularly with phenoxides, a competing side reaction to the desired O-alkylation is C-alkylation, where the benzyl group attaches directly to the aromatic ring. The choice of solvent plays a crucial role in directing the regioselectivity of this reaction.
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These solvents favor O-alkylation . They effectively solvate the counter-ion of the phenoxide without strongly solvating the oxygen atom, leaving it exposed and highly nucleophilic.
-
Protic Solvents (e.g., water, alcohols): These solvents can lead to an increase in C-alkylation . They form hydrogen bonds with the phenoxide oxygen, shielding it and making the carbon atoms of the aromatic ring more competitive as nucleophilic sites.[9]
Therefore, for the purpose of phenol protection, it is standard practice to use aprotic polar solvents to ensure high yields of the desired benzyl ether.
V. Applications in Drug Development and Natural Product Synthesis
The benzyloxy protecting group has been instrumental in the total synthesis of numerous biologically active molecules. Its stability and reliable deprotection methods make it a valuable tool in the synthetic chemist's arsenal.
Synthesis of Resveratrol and its Derivatives
Resveratrol, a natural polyphenol with a range of potential health benefits, and its derivatives are popular targets for total synthesis.[10] In many synthetic routes, the phenolic hydroxyl groups are protected as benzyl ethers to allow for the construction of the stilbene core. For instance, in a Horner-Wadsworth-Emmons approach, 3,5-dibenzyloxybenzyl bromide can be converted to the corresponding phosphonate and then reacted with 4-benzyloxybenzaldehyde. Subsequent debenzylation via catalytic hydrogenation yields resveratrol.[11]
Synthesis of Combretastatin A-4
Combretastatin A-4 is a potent anti-cancer agent that inhibits tubulin polymerization.[12] Its synthesis often involves the protection of phenolic hydroxyl groups. In some strategies, benzyl ethers are used to protect the hydroxyl groups on one of the aromatic rings while the stilbene backbone is constructed, for example, via a Wittig reaction.[13] The benzyl groups are then removed in a later step to yield the final natural product.
Conclusion
The benzyloxy group remains a cornerstone of phenol protection in modern organic synthesis. Its ease of installation via the Williamson ether synthesis, its stability to a wide range of reaction conditions, and the variety of reliable methods for its removal, particularly the mild and efficient catalytic hydrogenation, make it a highly attractive choice for complex synthetic endeavors. The ability to employ the benzyl ether in orthogonal protection schemes further enhances its utility. A thorough understanding of the reaction mechanisms, optimal conditions, and potential side reactions, as outlined in this guide, will empower researchers, scientists, and drug development professionals to effectively leverage the benzyloxy protecting group in the synthesis of novel and important molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 8. Protecting groups useful in the synthesis of polysaccharides, natural products, and combinatorial libraries [patentalert.com]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. benchchem.com [benchchem.com]
- 11. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]
- 12. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins1 - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of Aromatic Reactivity: A Technical Guide to Benzylic and Phenyl Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry, the subtle distinction between a benzylic and a phenyl group dictates a profound difference in chemical reactivity. This in-depth technical guide explores the core principles governing these differences, providing quantitative data, detailed experimental protocols, and visual diagrams to illuminate the reaction mechanisms that are fundamental to synthetic and medicinal chemistry. Understanding this reactivity is paramount for designing synthetic routes, predicting reaction outcomes, and developing novel molecular entities.
Core Principles of Reactivity: The Decisive Role of Stability
The enhanced reactivity of the benzylic position —the carbon atom directly attached to a benzene ring—stems from the ability of the adjacent aromatic ring to stabilize reaction intermediates through resonance. Whether a reaction proceeds via a radical, carbocation, or carbanion intermediate, the delocalization of charge or the unpaired electron into the π-system of the benzene ring significantly lowers the activation energy for its formation.
Conversely, the phenyl group , which is the benzene ring itself, is characterized by its exceptional stability due to aromaticity. Reactions involving the phenyl group typically require overcoming this inherent stability. Consequently, the phenyl group is generally less reactive than the benzylic position and undergoes a distinct set of reactions that preserve the aromatic system.
Quantitative Comparison of Reactivity
The disparate reactivity of benzylic and phenyl C-H bonds is quantitatively reflected in their bond dissociation energies (BDEs). A lower BDE indicates a weaker bond that is more readily cleaved, particularly in radical reactions.
| Parameter | Benzylic Position | Phenyl Group | Implication |
| C-H Bond Dissociation Energy | ~90 kcal/mol[1][2] | ~113 kcal/mol[1][2] | The benzylic C-H bond is significantly weaker, making it more susceptible to homolytic cleavage and radical reactions. |
| Relative Reactivity in Electrophilic Aromatic Substitution | Toluene is ~25 times more reactive than benzene.[3] | Benzene serves as the baseline for electrophilic aromatic substitution. | The alkyl group at the benzylic position is electron-donating, activating the phenyl ring towards electrophilic attack. |
| Nucleophilic Substitution (SN1/SN2) | Benzyl halides readily undergo both SN1 and SN2 reactions.[4][5][6][7][8][9][10] | Phenyl halides are generally unreactive towards SN1 and SN2 reactions.[11] | The benzylic position can stabilize both the carbocation intermediate of an SN1 reaction and the transition state of an SN2 reaction. The phenyl cation is highly unstable.[11] |
Reactions of the Benzylic Position
The unique stability of benzylic intermediates facilitates a variety of synthetically useful transformations at this position.
Free-Radical Halogenation
Benzylic C-H bonds can be selectively halogenated under free-radical conditions, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Oxidation
Strong oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize alkyl groups at the benzylic position to carboxylic acids, provided there is at least one benzylic hydrogen.[2][12][13]
Nucleophilic Substitution
Benzylic halides are highly reactive towards both SN1 and SN2 reactions due to the resonance stabilization of the carbocation intermediate in SN1 and the favorable orbital overlap in the SN2 transition state.[8][9][10]
Reactions of the Phenyl Group
Reactions involving the phenyl group are dominated by electrophilic aromatic substitution, where the aromaticity of the ring is preserved.
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. This proceeds via a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Nucleophilic Aromatic Substitution (NAS)
While less common, nucleophilic substitution can occur on a phenyl ring if it is substituted with strong electron-withdrawing groups, typically ortho and/or para to a leaving group. The mechanism involves the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). Phenyl halides do not undergo SN1 or SN2 reactions.[14][15][16]
Experimental Protocols
Benzylic Bromination of Toluene
Objective: To selectively brominate the benzylic position of toluene using N-bromosuccinimide (NBS).
Materials:
-
Toluene
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine toluene (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of benzoyl peroxide.
-
Add the solvent (e.g., CCl₄) to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS, which is denser than the solvent, and the appearance of succinimide, which is less dense and will float.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bisulfite to remove any remaining bromine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude benzyl bromide. Further purification can be achieved by distillation under reduced pressure.
Oxidation of Ethylbenzene to Benzoic Acid
Objective: To oxidize the benzylic position of ethylbenzene to a carboxylic acid using potassium permanganate.
Materials:
-
Ethylbenzene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
10% Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask containing a solution of sodium carbonate in water, add ethylbenzene.
-
Slowly add potassium permanganate to the stirred mixture.
-
Heat the reaction mixture to reflux for 1-2 hours. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.[17]
-
Cool the reaction mixture to room temperature and add a small amount of sodium bisulfite to destroy any excess permanganate.
-
Filter the mixture by vacuum filtration to remove the manganese dioxide.
-
Transfer the filtrate to a separatory funnel and wash with a small amount of an organic solvent (e.g., diethyl ether) to remove any unreacted ethylbenzene.
-
Carefully acidify the aqueous layer with 10% sulfuric acid until the precipitation of benzoic acid is complete.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the benzoic acid crystals by vacuum filtration, wash with cold water, and allow to air dry.[17]
Electrophilic Nitration of Toluene
Objective: To nitrate toluene, demonstrating an electrophilic aromatic substitution reaction.
Materials:
-
Toluene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Conical vial or small flask
-
Ice bath
-
Magnetic stirrer and spin vane
-
Separatory funnel
-
Diethyl ether
-
10% Sodium bicarbonate solution
Procedure:
-
Prepare the nitrating mixture by slowly adding 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid in a conical vial, cooled in an ice bath with stirring.[3]
-
Slowly add 1.0 mL of toluene dropwise to the cold, stirred nitrating mixture over a period of about 5 minutes.[3] Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 15-20 minutes.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the product with two portions of diethyl ether.
-
Combine the organic layers and wash sequentially with water, 10% sodium bicarbonate solution (venting frequently), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the mixture of nitrotoluene isomers. The relative amounts of ortho, meta, and para isomers can be determined by gas chromatography.[5]
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. among phenyl chloride and benzyl chloride which oe will undergo SN1 r - askIITians [askiitians.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 15. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(Benzyloxy)-2-bromo-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-(benzyloxy)-2-bromo-4-methylbenzene from 2-bromo-4-methylphenol via the Williamson ether synthesis. This reaction is a fundamental transformation in organic chemistry, widely used for the protection of phenolic hydroxyl groups and for the synthesis of aryl ethers, which are common structural motifs in pharmaceuticals and other biologically active molecules. The protocol detailed herein employs potassium carbonate as a mild and effective base and benzyl bromide as the alkylating agent in a polar aprotic solvent.
Introduction
The Williamson ether synthesis is a robust and versatile method for the formation of ethers.[1][2][3] The reaction proceeds through an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[1] In the context of synthesizing this compound, the hydroxyl group of 2-bromo-4-methylphenol is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide to displace the bromide ion and form the desired ether product. Due to the increased acidity of phenols compared to aliphatic alcohols, relatively mild bases such as potassium carbonate are sufficient to facilitate the deprotonation.[4]
Data Presentation
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| 2-Bromo-4-methylphenol | C₇H₇BrO | 201.04 | 10.0 | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 11.0 | 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 13.0 | 1.3 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - |
| Reaction Temperature | - | - | - | Room Temp. |
| Reaction Time | - | - | - | 3 hours |
Table 2: Product Characterization
| Property | Value |
| Product Name | This compound |
| CAS Number | 2830-53-7 |
| Molecular Formula | C₁₄H₁₃BrO |
| Molecular Weight | 277.16 g/mol |
| Physical Form | Solid |
| Purity | >96% (typical) |
| Storage | Sealed in dry, room temperature |
Experimental Protocol
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-methylphenol (2.01 g, 10.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 25 mL) to dissolve the phenol.
-
To this solution, add potassium carbonate (1.79 g, 13.0 mmol).
-
Stir the resulting suspension at room temperature.
2. Addition of Benzyl Bromide:
-
Slowly add benzyl bromide (1.31 mL, 11.0 mmol) to the stirred suspension using a syringe.
3. Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 3 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
4. Work-up:
-
Upon completion of the reaction, pour the mixture into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 1-(Benzyloxy)-2-bromo-4-methylbenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, high functional group tolerance, and commercial availability of reagents, making it a cornerstone in medicinal chemistry and materials science. This document provides a detailed experimental protocol for the Suzuki coupling of 1-(benzyloxy)-2-bromo-4-methylbenzene with a generic arylboronic acid, a transformation valuable for the synthesis of complex molecular architectures in drug discovery programs.
Reaction Principle:
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1][2][3][4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[2][5]
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))[6][7]
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or a mixture of Toluene/Water)[8]
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).[8][9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If using a pre-catalyst like Pd(OAc)₂, also add the appropriate phosphine ligand (e.g., triphenylphosphine, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][10]
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a mixture of toluene and water (e.g., 5 mL of toluene and 1 mL of water).[8]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][8] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[3][10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[9][10]
Data Presentation
The following table summarizes typical quantitative parameters for the Suzuki coupling of aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Range | Notes |
| Aryl Bromide | 1.0 equiv | The limiting reagent. |
| Boronic Acid | 1.1 - 1.5 equiv | A slight excess is typically used to drive the reaction to completion.[1][9] |
| Palladium Catalyst | 0.5 - 5 mol% | Lower catalyst loading is preferred for cost-effectiveness.[7][9] |
| Ligand (if used) | 1 - 2 equiv relative to Pd | Bulky, electron-rich phosphine ligands are often effective.[10] |
| Base | 2.0 - 3.0 equiv | Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices.[6][7][8] |
| Solvent | - | Common solvents include toluene, dioxane, DMF, often with water.[1][6][8] |
| Temperature | Room Temp. - 100 °C | Higher temperatures are often required for less reactive aryl bromides.[1] |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC-MS for completion.[3][8] |
| Yield | 70 - 95% | Highly dependent on the specific substrates and optimized conditions.[1] |
Visualizations
Experimental Workflow Diagram:
Caption: A flowchart illustrating the key steps in the Suzuki coupling experimental protocol.
Catalytic Cycle Diagram:
Caption: A diagram showing the key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Suzuki Reaction of 1-(Benzyloxy)-2-bromo-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester.[1][2] The resulting biaryl and substituted aromatic structures are prevalent in a vast array of pharmaceuticals, natural products, and advanced materials.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 1-(benzyloxy)-2-bromo-4-methylbenzene with various arylboronic acids. This substrate presents the challenge of a sterically hindered ortho-substituted bromide, which necessitates careful optimization of the catalytic system to achieve high yields. The benzyloxy group, a common protecting group for phenols, is generally stable under Suzuki coupling conditions.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. For sterically hindered aryl bromides, the use of bulky and electron-rich phosphine ligands is often crucial to facilitate this step.[3]
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Data Presentation: Representative Conditions for Suzuki Coupling of Ortho-Substituted Aryl Bromides
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides structurally analogous to this compound. These conditions can serve as a starting point for the optimization of the target reaction.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/Water (4:1) | 90 | 18 | Phenylboronic acid | ~90 (estimated based on analogous reactions)[3] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 4-Methoxyphenylboronic acid | ~95 (estimated based on analogous reactions) |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 3-Tolylboronic acid | ~88 (estimated based on analogous reactions)[4] |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | 2-Methyl-THF | 100 | 24 | 4-Fluorophenylboronic acid | ~92 (estimated based on analogous reactions) |
Experimental Protocols
The following is a representative protocol for the Suzuki coupling of this compound with phenylboronic acid. This protocol is adapted from procedures for structurally similar ortho-substituted aryl bromides.[3]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-phenyl-4-methyl-1-(benzyloxy)benzene.
Mandatory Visualizations
References
Application Notes and Protocols: Formation of (2-(Benzyloxy)-5-methylphenyl)magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful carbon nucleophiles integral to the formation of carbon-carbon bonds in organic synthesis. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 1-(benzyloxy)-2-bromo-4-methylbenzene, yielding (2-(benzyloxy)-5-methylphenyl)magnesium bromide. This organometallic intermediate is a valuable precursor for introducing the 2-(benzyloxy)-5-methylphenyl moiety into complex molecules, a common structural motif in medicinal chemistry and materials science.
The presence of a benzyloxy group requires careful consideration of reaction conditions to prevent potential side reactions, such as cleavage of the ether linkage. This protocol is optimized to ensure the stability of the protecting group and maximize the yield of the desired Grignard reagent.
Data Presentation
While specific quantitative data for the Grignard reagent formation from this compound is not extensively reported in the literature, the following table summarizes typical conditions and yields for the formation of analogous aryl Grignard reagents. This data provides a reasonable expectation for the outcome of the described protocol.
| Parameter | Standard Conditions (Aryl Bromides) | Conditions for Analogous 2-Bromo-4-methylanisole |
| Starting Material | Aryl Bromide | 2-Bromo-4-methylanisole |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |
| Magnesium (equiv.) | 1.1 - 1.5 | 1.2 |
| Initiator | Iodine crystal or 1,2-dibromoethane | Iodine crystal |
| Reaction Temperature | Room Temperature to Reflux | Gentle Reflux (~35°C for Diethyl Ether) |
| Reaction Time | 1 - 3 hours | 1 - 2 hours |
| Typical Yield | 80 - 95% | 85 - 95% (Estimated) |
| Titrated Molarity | 0.5 - 1.0 M | 0.5 - 1.0 M |
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the preparation of (2-(benzyloxy)-5-methylphenyl)magnesium bromide.
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Iodine (a single crystal) or 1,2-dibromoethane
-
Anhydrous solvent for dilution
-
Standardized solution of sec-butanol in xylene
-
1,10-Phenanthroline indicator
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen/argon balloon setup
-
Syringes and needles
Procedure:
-
Apparatus Setup and Inert Atmosphere:
-
All glassware must be oven-dried at 120°C for at least four hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[1][2]
-
Equip a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel.
-
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents relative to the aryl bromide) into the reaction flask.
-
Add a single crystal of iodine.
-
Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor sublimes and deposits on the magnesium surface. The disappearance of the iodine color is an indication of magnesium activation.
-
Allow the flask to cool to room temperature.
-
-
Reaction Initiation:
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the aryl bromide solution to the activated magnesium turnings.
-
The reaction is typically initiated by a noticeable exotherm, the appearance of a cloudy gray solution, and potentially gentle refluxing of the ether solvent.[2] If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours, or until the majority of the magnesium has been consumed.
-
-
Quantification (Titration):
-
The concentration of the newly formed Grignard reagent should be determined before use.
-
In a separate dry flask under an inert atmosphere, dissolve a small, accurately weighed amount of 1,10-phenanthroline in anhydrous THF.
-
Add a known volume of the Grignard solution via syringe until a color change is observed.
-
Titrate with a standardized solution of sec-butanol until the initial color disappears.
-
Calculate the molarity of the Grignard reagent.
-
Mandatory Visualization
Reaction Pathway for Grignard Reagent Formation
Caption: Reaction scheme for the formation of the Grignard reagent.
Experimental Workflow
Caption: Workflow for the preparation and use of the Grignard reagent.
Discussion of Potential Side Reactions and Stability
Wurtz Coupling:
The primary side reaction in Grignard reagent formation is Wurtz-type coupling, where the newly formed Grignard reagent reacts with unreacted aryl bromide to form a biaryl byproduct. This side reaction is more prevalent with benzylic halides but can also occur with reactive aryl halides. To minimize Wurtz coupling, a slow, dropwise addition of the aryl bromide solution is crucial to maintain a low concentration of the halide in the reaction mixture.[3]
Stability of the Benzyloxy Group:
Benzyl ethers are generally stable under the basic and nucleophilic conditions of Grignard reagent formation.[4] They are typically cleaved under acidic conditions or by catalytic hydrogenolysis. Therefore, cleavage of the benzyloxy group is not expected to be a significant side reaction during the formation of the Grignard reagent itself. However, care must be taken during the workup of subsequent reactions involving the Grignard reagent to avoid strongly acidic conditions if the benzyloxy protecting group needs to be retained.
Reaction Initiation Issues:
The formation of a passivating layer of magnesium oxide on the surface of the magnesium turnings can sometimes inhibit the initiation of the reaction.[1] The activation of magnesium with iodine or 1,2-dibromoethane is essential to create a fresh, reactive surface. If initiation is still problematic, gentle heating or the addition of a small amount of a pre-formed Grignard reagent can be employed.
Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction fails to initiate | Inactive magnesium surface due to oxide layer; presence of moisture. | Activate magnesium with iodine and gentle heating. Ensure all glassware and solvents are rigorously dry.[1] |
| Formation of a significant amount of biphenyl byproduct | High local concentration of aryl bromide; high reaction temperature. | Add the aryl bromide solution slowly and maintain a gentle reflux. Use an efficient condenser.[3] |
| Low yield of Grignard reagent | Incomplete reaction; reaction with atmospheric moisture or oxygen. | Ensure all magnesium is consumed. Maintain a positive pressure of inert gas throughout the reaction. |
| Cleavage of the benzyloxy group | (Unlikely during formation) Acidic conditions during subsequent reaction workup. | Use a neutral or mildly basic workup (e.g., saturated aqueous ammonium chloride) for subsequent reactions. |
References
Application Notes and Protocols for the Deprotection of 1-(Benzyloxy)-2-bromo-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a commonly employed protecting group for phenols in organic synthesis due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under mild reductive conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂) is a highly efficient and clean method for the deprotection of benzyl ethers, yielding the desired phenol and toluene as the primary byproduct. This application note provides a detailed protocol for the deprotection of 1-(benzyloxy)-2-bromo-4-methylbenzene to afford 2-bromo-4-methylphenol, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Reaction Scheme
The deprotection of this compound proceeds via catalytic hydrogenolysis, where the benzyl C-O bond is cleaved by hydrogen in the presence of a palladium catalyst.
Caption: Deprotection of this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for benzyl ether deprotection. Researchers should optimize conditions as needed for their specific experimental setup and scale.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filtration aid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon, Parr shaker, or H-Cube)
-
Vacuum pump
-
Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as ethanol or ethyl acetate (approximately 0.1 M concentration).
-
Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Hydrogenation: Securely seal the reaction vessel. Evacuate the flask and backfill with hydrogen gas. Repeat this process two to three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., balloon pressure or as set on a hydrogenation apparatus). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The resulting 2-bromo-4-methylphenol can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
While a specific literature source detailing the deprotection of this compound with quantitative yield and purity data was not identified, the synthesis of the target compound, 2-bromo-4-methylphenol, via other routes has been reported with high purity and yield. This data can serve as a benchmark for the expected outcome of the deprotection reaction.
Table 1: Product Characterization of 2-Bromo-4-methylphenol
| Parameter | Value |
| Molecular Formula | C₇H₇BrO |
| Molecular Weight | 187.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (Typical) | >98%[1] |
| Yield (Typical, from alternative synthesis) | 90-99%[1][2] |
Table 2: Spectroscopic Data for 2-Bromo-4-methylphenol
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.27 (s, 1H), 7.01 (d, J = 8.3 Hz, 1H), 6.90 (d, J = 8.2 Hz, 1H), 5.37 (s, 1H), 2.27 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.0, 132.1, 131.4, 129.8, 115.7, 109.8, 20.2 |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
References
Application Notes and Protocols: Acid-Catalyzed Cleavage of 1-(Benzyloxy)-2-bromo-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a common and robust protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability under a wide range of reaction conditions. However, its efficient and selective cleavage is a critical step in the final stages of synthesizing complex molecules. This document provides detailed application notes and protocols for the acid-catalyzed debenzylation of 1-(Benzyloxy)-2-bromo-4-methylbenzene to yield the valuable intermediate, 2-bromo-4-methylphenol. Two primary methods are discussed: cleavage using the Lewis acid boron trichloride (BCl₃) and the strong protic acid hydrobromic acid (HBr) in acetic acid.
Reaction Scheme
The acid-catalyzed cleavage of this compound proceeds as follows:
Data Presentation
The following table summarizes typical yields for the acid-catalyzed debenzylation of various substituted aryl benzyl ethers, demonstrating the general applicability and efficiency of these methods.
| Entry | Substrate | Reagent/Conditions | Yield (%) | Reference |
| 1 | 4-Benzyloxy-1,2-dimethoxybenzene | BCl₃, Pentamethylbenzene, CH₂Cl₂, -78 °C | 90 | [1][2][3] |
| 2 | 4-Benzyloxyanisole | Amberlyst-15, Toluene, 110 °C | 75 | [4] |
| 3 | 3-(Benzyloxy)phenyl-2,2,2-trifluoroethanamide | BCl₃, Pentamethylbenzene, CH₂Cl₂, -78 °C | High (not specified) | [2] |
| 4 | General Aryl Benzyl Ethers | HBr/AcOH | Good to Excellent | General Knowledge |
Mandatory Visualization
Logical Relationship of Debenzylation Methods
The following diagram illustrates the two primary acid-catalyzed pathways for the cleavage of the benzyl ether in this compound.
References
Application Notes and Protocols for 1-(Benzyloxy)-2-bromo-4-methylbenzene in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(Benzyloxy)-2-bromo-4-methylbenzene (CAS No. 2830-53-7) as a versatile building block in multi-step organic synthesis. This compound is a valuable intermediate for the construction of complex molecular architectures, particularly in the synthesis of biaryl-containing molecules, which are prevalent in many biologically active compounds.
Overview and Physicochemical Properties
This compound is a halogenated aromatic ether. The presence of a bromine atom on the aromatic ring allows for a variety of cross-coupling reactions, while the benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps. The methyl group provides an additional point for substitution or can influence the electronic properties of the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2830-53-7 |
| Molecular Formula | C₁₄H₁₃BrO |
| Molecular Weight | 277.16 g/mol |
| Appearance | Solid |
| Purity | Typically ≥96% |
Key Synthetic Applications
The primary utility of this compound in multi-step synthesis lies in its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with various arylboronic acids or their esters to generate substituted biaryl structures. These biaryl motifs are key components in many pharmaceuticals and advanced materials.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq.) and the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-(Benzyloxy)-4-methyl-1,1'-biphenyl | >85% (estimated based on similar reactions) |
| 4-Methoxyphenylboronic acid | 2-(Benzyloxy)-4'-methoxy-4-methyl-1,1'-biphenyl | >80% (estimated based on similar reactions) |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of conjugated systems found in natural products, pharmaceuticals, and organic electronics.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.03 eq.), and CuI (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the base, followed by the terminal alkyne (1.5 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. This reaction provides access to a wide range of substituted anilines, which are important intermediates in drug discovery.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (1.5 eq.) to a Schlenk tube.
-
Add the solvent, followed by this compound (1.0 eq.) and the amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Multi-Step Synthesis Example: Synthesis of a Biaryl C-Glycoside Precursor
This compound can serve as a key building block in the synthesis of C-glycoside derivatives, which are of interest as potential therapeutic agents. The following represents a plausible synthetic sequence.
Caption: Synthetic workflow for a C-glycoside precursor.
Experimental Workflows and Signaling Pathways
Currently, there is no specific signaling pathway directly associated with this compound in the public domain literature. Its utility is primarily as a synthetic intermediate.
Caption: General workflow for a cross-coupling reaction.
Application Notes and Protocols for Buchwald-Hartwig Amination of Aryl Bromides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2] It provides a significant advantage over traditional methods for synthesizing aryl amines, which often require harsh reaction conditions and have limited applicability.[1] This document provides detailed experimental procedures and application notes for the Buchwald-Hartwig amination of aryl bromides with various amines.
Catalytic Cycle and Key Components
The reaction proceeds through a catalytic cycle involving a Pd(0) species. The key steps are:
-
Oxidative Addition: The aryl bromide adds to the Pd(0) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired aryl amine is formed, regenerating the Pd(0) catalyst.[3][4]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system (palladium precursor and ligand), base, and solvent.[5] Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle and preventing side reactions.[6][7]
Experimental Protocols
General Procedure for Small-Scale Buchwald-Hartwig Amination of Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
Aryl bromide
-
Amine
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Reaction vessel (e.g., Schlenk tube or vial with a stir bar)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.01-0.1 mmol, 1-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add the base (1.2-2.0 mmol, 1.2-2.0 equiv) and the amine (1.1-1.5 mmol, 1.1-1.5 equiv).
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.[4][8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.[8]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired aryl amine.[9]
Data Presentation
Table 1: Reaction Conditions for the Amination of Various Aryl Bromides
This table summarizes representative conditions for the Buchwald-Hartwig amination of different aryl bromides with various amines.
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 2 | 98 | [10] |
| 2 | 1-Bromo-4-tert-butylbenzene | Aniline | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | NaOt-Bu (1.4) | Toluene | 80 | 18 | 95 | [1] |
| 3 | 4-Bromoanisole | p-Toluidine | [(π-allyl)PdCl]₂ (0.6) | cBRIDP (2.2) | KOt-Bu (1.5) | Water/PTS | RT | 21 | 99 | [9] |
| 4 | 2-Bromopyridine | Cyclohexylamine | Pd(OAc)₂ (5) | XPhos (6) | K₃PO₄ (2.0) | t-BuOH | 110 | 12 | 85 | N/A |
| 5 | 1-Bromonaphthalene | Benzylamine | Pd₂(dba)₃ (0.5) | BINAP (0.75) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | 93 | [10] |
| 6 | 4-Bromobenzonitrile | n-Hexylamine | Pd(OAc)₂ (1) | RuPhos (1.5) | K₂CO₃ (2.0) | Dioxane | 100 | 16 | 91 | N/A |
N/A: Not available in the provided search results, representative conditions are listed.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of aryl bromides.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Aminations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(Benzyloxy)-2-bromo-4-methylbenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzyloxy)-2-bromo-4-methylbenzene is a versatile synthetic intermediate with significant potential in the pharmaceutical industry. Its structure, featuring a protected phenol and a reactive bromine atom, makes it an ideal building block for the synthesis of complex organic molecules. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps. The bromo-substituent provides a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the construction of diverse molecular scaffolds, a crucial aspect of drug discovery and development.
These application notes provide a comprehensive overview of the synthesis of this compound and its potential application in the synthesis of pharmaceutical intermediates, focusing on the widely used Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 2830-53-7[1][2] |
| Molecular Formula | C₁₄H₁₃BrO[1][2] |
| Molecular Weight | 277.16 g/mol [1][2] |
| Appearance | Solid |
| Purity | ≥96% |
| Storage | Sealed in dry, room temperature conditions |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 2-bromo-4-methylphenol and benzyl bromide. 2-Bromo-4-methylphenol itself is an important intermediate in the synthesis of various pharmaceuticals.[][4]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-4-methylphenol | 187.03 | 10.0 g | 53.4 mmol |
| Benzyl bromide | 171.04 | 10.0 g (7.0 mL) | 58.4 mmol |
| Potassium carbonate (K₂CO₃) | 138.21 | 11.1 g | 80.3 mmol |
| Acetone | 58.08 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-methylphenol (10.0 g, 53.4 mmol) and acetone (200 mL).
-
Stir the mixture until the 2-bromo-4-methylphenol is completely dissolved.
-
Add potassium carbonate (11.1 g, 80.3 mmol) to the solution.
-
Add benzyl bromide (7.0 mL, 58.4 mmol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Expected Yield: 85-95%
Application in Suzuki-Miyaura Cross-Coupling
The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the pharmaceutical industry to synthesize biaryl scaffolds, which are common in many drug molecules.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 277.16 | 1.0 g | 3.61 mmol |
| Phenylboronic acid | 121.93 | 0.53 g | 4.33 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.21 g | 0.18 mmol (5 mol%) |
| Sodium carbonate (Na₂CO₃) | 105.99 | 0.76 g | 7.22 mmol |
| Toluene | - | 20 mL | - |
| Ethanol | - | 5 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
In a Schlenk flask, combine this compound (1.0 g, 3.61 mmol), phenylboronic acid (0.53 g, 4.33 mmol), and sodium carbonate (0.76 g, 7.22 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.18 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Expected Yield: 70-90%
Signaling Pathway and Experimental Workflow Visualization
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The overall experimental workflow for the synthesis and application of this compound can be visualized as a sequential process.
Caption: Overall experimental workflow.
Conclusion
This compound is a valuable intermediate for the synthesis of complex molecules in pharmaceutical research. Its preparation from readily available starting materials and its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an attractive building block for drug discovery programs. The protocols and workflows provided here offer a foundation for researchers to utilize this compound in the development of novel therapeutic agents.
References
Application Notes and Protocols for Sonogashira Coupling of 1-(Benzyloxy)-2-bromo-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-(benzyloxy)-2-bromo-4-methylbenzene with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] The substrate, this compound, presents a sterically hindered and electron-rich aryl bromide, which can influence reaction conditions.
General Considerations
The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3] However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4] The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > OTf > Br > Cl.[2][5] For aryl bromides like the target substrate, heating may be required to achieve a reasonable reaction rate, although room temperature conditions are possible with highly active catalyst systems.[2] The choice of palladium source, ligand, base, and solvent are critical for a successful coupling reaction.
Data Presentation: Recommended Sonogashira Coupling Conditions
The following table summarizes recommended starting conditions for the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH). These conditions are compiled from general protocols for electron-rich and sterically hindered aryl bromides.[6][7] Optimization may be required for specific alkynes.
| Parameter | Condition A: Standard Cu-Catalyzed | Condition B: Copper-Free | Condition C: Room Temperature |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | PdCl₂(CH₃CN)₂ (1-2 mol%) | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) |
| Ligand | PPh₃ (2-6 mol%) | XPhos (2-4 mol%) | DTBNpP (in precatalyst) |
| Copper Co-catalyst | CuI (1-5 mol%) | None | None |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv.) | Cesium Carbonate (Cs₂CO₃) (2 equiv.) | 2,2,6,6-Tetramethylpiperidine (TMP) (2 equiv.) |
| Solvent | THF or DMF | 2-MeTHF or Toluene | DMSO or Acetonitrile |
| Temperature | 50-80 °C | 80-110 °C | Room Temperature |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from general procedures for aryl bromides using a palladium-phosphine complex and a copper(I) co-catalyst.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Triethylamine (TEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF to the flask, followed by triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is based on modern methods that avoid the use of a copper co-catalyst, which can be beneficial for substrates prone to alkyne homocoupling.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(CH₃CN)₂ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
-
Inert atmosphere (Argon)
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, combine this compound, PdCl₂(CH₃CN)₂, XPhos, and cesium carbonate.
-
Add degassed 2-MeTHF to the flask.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at 100 °C, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: General workflow for a Sonogashira coupling experiment.
Caption: Simplified catalytic cycles in a Sonogashira coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Benzyloxy)-2-bromo-4-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(benzyloxy)-2-bromo-4-methylbenzene synthesis.
Overall Synthesis Workflow
The synthesis of this compound is typically a two-step process. The first step is a Williamson ether synthesis to form 1-(benzyloxy)-4-methylbenzene from p-cresol and benzyl bromide. The second step is the regioselective bromination of the intermediate to yield the desired ortho-brominated product.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Williamson Ether Synthesis of 1-(Benzyloxy)-4-methylbenzene
This step involves the reaction of p-cresol with benzyl bromide in the presence of a base.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Williamson ether synthesis?
A1: The Williamson ether synthesis is an SN2 reaction. An alkoxide ion, formed by the deprotonation of an alcohol (in this case, p-cresol), acts as a nucleophile and attacks the electrophilic carbon of an organohalide (benzyl bromide), displacing the halide to form an ether.[1][2]
Q2: Which base should I choose for the deprotonation of p-cresol?
A2: Since phenols are more acidic than aliphatic alcohols, milder bases like potassium carbonate (K₂CO₃) are often sufficient and can lead to cleaner reactions.[3] However, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) can also be used to ensure complete deprotonation and may lead to higher yields, although they can also promote side reactions if not used carefully.[4]
Q3: What solvent is most appropriate for this reaction?
A3: Polar aprotic solvents such as acetone, N,N-dimethylformamide (DMF), or acetonitrile are commonly used as they can dissolve the reactants and facilitate the SN2 reaction.[4] The choice of solvent can influence the reaction rate and yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 1-(benzyloxy)-4-methylbenzene | Incomplete deprotonation of p-cresol. | Use a stronger base (e.g., NaH) or ensure the base used (e.g., K₂CO₃) is anhydrous and of high quality. |
| Low quality of benzyl bromide. | Use freshly distilled or high-purity benzyl bromide. Benzyl bromide can degrade over time. | |
| Inappropriate solvent. | Ensure the solvent is dry and polar aprotic. Consider switching to a different solvent like DMF or acetonitrile if using acetone. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[2] | |
| Presence of unreacted p-cresol | Insufficient amount of base or benzyl bromide. | Use a slight excess of the base (1.1-1.5 equivalents) and benzyl bromide (1.1-1.2 equivalents). |
| Incomplete reaction. | Increase reaction time and/or temperature. | |
| Formation of side products | Elimination reaction of benzyl bromide. | This is less likely with benzyl bromide but can be minimized by using a milder base and avoiding excessively high temperatures. |
| C-alkylation of the phenoxide. | This can be a competing side reaction where the benzyl group attaches to the aromatic ring instead of the oxygen. Using polar aprotic solvents can favor O-alkylation.[5] |
Data Presentation: Comparison of Reaction Conditions
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| K₂CO₃ | Acetone | Reflux | 5 | ~74 (for a similar reaction) | [6] |
| NaH | DMF | Room Temp | 2 | 93 (for a similar reaction) | [7] |
| KOH | Solvent-free | Room Temp | 4.5 | 96 (for benzyl alcohol) | [8] |
| NaOH (with phase transfer catalyst) | Water/Organic | Reflux | Not specified | 67.84 | [9] |
Note: Yields are for similar Williamson ether syntheses and may vary for the specific reaction of p-cresol and benzyl bromide.
Experimental Protocol: Williamson Ether Synthesis
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (10 mL per gram of p-cresol).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(benzyloxy)-4-methylbenzene.
Step 2: Regioselective Ortho-Bromination
This step involves the bromination of 1-(benzyloxy)-4-methylbenzene to selectively introduce a bromine atom at the ortho position to the benzyloxy group.
Frequently Asked Questions (FAQs)
Q1: Why is achieving ortho-selectivity a challenge in this bromination?
A1: The benzyloxy group is an ortho, para-directing group. Therefore, bromination can occur at both the ortho and para positions. Since the para position is already occupied by the methyl group, bromination will occur at one of the two equivalent ortho positions or the meta position. However, steric hindrance from the bulky benzyloxy group can influence the regioselectivity.
Q2: Which brominating agent is best for achieving high ortho-selectivity?
A2: N-Bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) in a polar protic solvent like methanol has been shown to be highly effective for the mono-ortho-bromination of para-substituted phenols.[10] Molecular bromine (Br₂) can also be used, but it may be less selective and can lead to over-bromination.
Troubleshooting Guide
Caption: Troubleshooting guide for the ortho-bromination step.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low ortho:para isomer ratio | Reaction conditions favoring para-substitution. | Use NBS with a catalytic amount of p-toluenesulfonic acid in methanol. This has been shown to favor ortho-bromination for para-substituted phenols.[10] |
| Formation of di-brominated product | Excess brominating agent. | Use a stoichiometric amount (1.0 equivalent) of the brominating agent (e.g., NBS). Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.[10] |
| Formation of benzylic bromination product | Radical reaction conditions. | Ensure the reaction is performed in the absence of radical initiators (like AIBN or UV light). Using NBS in the dark can help minimize benzylic bromination.[11][12] |
| Low overall yield | Incomplete reaction. | Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time or slightly warming the reaction mixture. |
| Difficult purification. | The ortho and para isomers can be difficult to separate. Use column chromatography with a low-polarity eluent system and carefully collect the fractions. Recrystallization may also be an effective purification method. |
Data Presentation: Comparison of Bromination Methods
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Regioselectivity (ortho vs. para) | Yield (%) | Reference |
| NBS | p-TsOH / Methanol | Room Temp | High ortho-selectivity | >86 (for p-cresol) | [10] |
| Br₂ | Acetic Acid | Room Temp | Mixture of isomers likely | Variable | General knowledge |
| NBS | DMF | Room Temp | Good ortho-selectivity reported for some substrates | 95 (for 3,5-dimethoxytoluene) | [13] |
Experimental Protocol: Ortho-Bromination
-
Reagents and Setup: In a round-bottom flask protected from light, dissolve 1-(benzyloxy)-4-methylbenzene (1.0 eq.) and p-toluenesulfonic acid monohydrate (0.1 eq.) in methanol (10 mL per gram of starting material).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate this compound. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) may be necessary for further purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 6. orgchemres.org [orgchemres.org]
- 7. synarchive.com [synarchive.com]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 13. theses.gla.ac.uk [theses.gla.ac.uk]
purification of crude 1-(Benzyloxy)-2-bromo-4-methylbenzene by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 1-(benzyloxy)-2-bromo-4-methylbenzene by column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | Incorrect Solvent System Polarity: The eluent may be too polar, causing all compounds to elute quickly and together, or not polar enough, resulting in slow elution and broad bands. | Develop an optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for this compound to ensure good separation. Start with a non-polar system like hexane/ethyl acetate (95:5) and gradually increase the polarity. |
| Column Overloading: Too much crude material has been loaded onto the column relative to the amount of silica gel. | As a general rule, the mass of the crude product should be 1-2% of the mass of the silica gel. For 1 gram of crude material, use 50-100 grams of silica gel. | |
| Product is Degrading on the Column (Observed as Streaking on TLC or Low Yield) | Acidic Silica Gel: Standard silica gel is slightly acidic and can cause the cleavage of the benzyl ether. | Deactivate the silica gel: Prepare a slurry of silica gel in the eluent and add 0.5-1% triethylamine. Alternatively, use neutral alumina as the stationary phase. To test for decomposition, stir a small amount of the crude material with silica gel in the chosen eluent and monitor by TLC over time. |
| Compound Elutes Too Quickly (High Rf) | Eluent is too Polar: The solvent system has too high a polarity for the compound. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Compound Elutes Too Slowly or Not at All (Low Rf) | Eluent is not Polar Enough: The solvent system has too low a polarity to move the compound. | Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Product Fractions are Contaminated with a Less Polar Impurity | Co-elution with Benzyl Bromide or Dibenzyl Ether: These non-polar impurities travel at a similar or slightly faster rate than the product. | Start with a very non-polar eluent (e.g., pure hexane or 98:2 hexane/ethyl acetate) to first elute the non-polar impurities before increasing the polarity to elute the desired product. |
| Product Fractions are Contaminated with a More Polar Impurity | Co-elution with 2-Bromo-4-methylphenol: The starting phenol is more polar than the product and may tail into the product fractions if the polarity jump in a gradient elution is too large. | Ensure a gradual increase in solvent polarity during elution. The phenol will elute after the desired product. |
| Irregular Bands or Tailing Peaks | Poor Column Packing: The silica gel bed is not uniform, containing air bubbles or channels. | Ensure the silica gel is packed uniformly as a slurry and allowed to settle without air bubbles. Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent. |
| Insolubility of the Sample: The crude material is not fully dissolved when loaded onto the column. | Dissolve the crude sample in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) before loading. If a more polar solvent is used for loading, ensure it is a very small volume. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for developing a solvent system is a mixture of hexanes and ethyl acetate. For initial TLC analysis, a ratio of 9:1 (hexanes:ethyl acetate) is recommended. For the column itself, it is advisable to start with a less polar system, such as 95:5 or even 98:2 hexanes:ethyl acetate, to ensure good separation from non-polar impurities. The ideal solvent system for column chromatography should give the product an Rf value of 0.2-0.3 on a TLC plate.
Q2: How can I visualize this compound and its related impurities on a TLC plate?
Due to the presence of benzene rings, this compound and its likely impurities (2-bromo-4-methylphenol, benzyl bromide, and dibenzyl ether) are all UV active. They can be visualized under a UV lamp at 254 nm. Additionally, a potassium permanganate (KMnO₄) stain can be used, which will react with the benzyl ether and the phenol.
Q3: What are the expected Rf values and elution order for the product and common impurities?
The elution order in normal-phase chromatography is primarily determined by polarity, with less polar compounds eluting first. The expected elution order is: Dibenzyl ether ≈ Benzyl bromide > this compound > 2-Bromo-4-methylphenol. The Rf values are highly dependent on the specific solvent system, but the following table provides an estimate for different hexane/ethyl acetate mixtures.
| Compound | Structure | Relative Polarity | Estimated Rf (95:5 Hexane:EtOAc) | Estimated Rf (90:10 Hexane:EtOAc) |
| Dibenzyl ether | C₆H₅CH₂OCH₂C₆H₅ | Low | ~0.8 - 0.9 | ~0.9 - 1.0 |
| Benzyl bromide | C₆H₅CH₂Br | Low | ~0.7 - 0.8 | ~0.8 - 0.9 |
| This compound | Product | Moderate | ~0.2 - 0.3 | ~0.4 - 0.5 |
| 2-Bromo-4-methylphenol | Br(CH₃)C₆H₃OH | High | ~0.1 - 0.2 | ~0.2 - 0.3 |
Note: These Rf values are estimates and should be confirmed by TLC analysis of the crude reaction mixture.
Q4: Is there a risk of the product degrading on the silica gel column?
Yes, benzyl ethers can be sensitive to acidic conditions and may undergo debenzylation on standard silica gel. If you observe significant streaking on the TLC plate or obtain a low yield of the purified product, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like neutral alumina.
Q5: What is a typical loading capacity for a silica gel column for this purification?
For flash column chromatography, a general guideline is to use a mass of silica gel that is 50 to 100 times the mass of the crude product to be purified. For instance, for the purification of 1 gram of crude this compound, you would typically use 50-100 grams of silica gel.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of 1 gram of crude this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column (e.g., 40 mm diameter)
-
TLC plates (silica gel coated)
-
UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate ratios (e.g., 95:5, 90:10, 85:15) to determine the optimal eluent for separation. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel (50-100 g) in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until the level is just above the top layer of sand.
-
3. Sample Loading:
-
Dissolve the 1 gram of crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene.
-
Carefully add the dissolved sample onto the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed into the silica gel.
-
Gently add a small amount of the eluent to wash the sides of the column and allow it to absorb into the silica.
4. Elution and Fraction Collection:
-
Carefully fill the column with the starting eluent.
-
Apply gentle pressure (e.g., with a pump or house air) to begin the elution.
-
Collect fractions in test tubes or flasks.
-
Start with a less polar solvent mixture (e.g., 98:2 hexane:ethyl acetate) to elute any non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the desired product.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the solvent system that gives good separation.
-
Identify the fractions containing the pure product (a single spot with the correct Rf value).
6. Isolation of the Purified Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
troubleshooting failed Suzuki coupling of 1-(Benzyloxy)-2-bromo-4-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of 1-(benzyloxy)-2-bromo-4-methylbenzene. The information is tailored for researchers, scientists, and drug development professionals to help overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working or giving very low yield. What are the most likely causes?
A1: Failure or low yield in the Suzuki coupling of this substrate is often due to its specific structural features. This compound is an electron-rich and sterically hindered aryl bromide. These characteristics can lead to several issues:
-
Slow Oxidative Addition: The electron-donating benzyloxy group makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the palladium(0) catalyst, which is a critical first step in the catalytic cycle.[1][2]
-
Steric Hindrance: The bulky benzyloxy group ortho to the bromine atom can sterically impede the approach of the palladium catalyst, further slowing down oxidative addition.
-
Catalyst Inactivity: The chosen palladium catalyst or ligand may not be suitable for this challenging substrate. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Side Reactions: Competing side reactions, such as hydrodehalogenation (replacement of bromine with hydrogen) or protodeboronation of the boronic acid partner, can consume starting materials and reduce the yield of the desired product.
Q2: I am observing a significant amount of 1-(benzyloxy)-4-methylbenzene as a byproduct. What is this, and how can I prevent it?
A2: This byproduct is the result of hydrodehalogenation , a common side reaction where the bromine atom is replaced by a hydrogen atom. This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group.
-
Causes:
-
Presence of hydride sources such as water, alcohols (if used as solvent), or certain bases.
-
Slow rate of the desired Suzuki coupling, allowing the competing hydrodehalogenation pathway to dominate.
-
-
Prevention Strategies:
-
Use Anhydrous Solvents: Ensure solvents are thoroughly dried before use.
-
Choose a Non-Hydridic Base: Employ bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of alkoxides if possible.
-
Optimize Ligands: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or JohnPhos) or N-heterocyclic carbene (NHC) ligands.[3][4][5] These can accelerate the rate of oxidative addition and reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Q3: My boronic acid seems to be decomposing during the reaction. How can I identify and minimize this?
A3: The decomposition of the boronic acid partner is likely due to protodeboronation , where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This is especially problematic with electron-deficient or heteroaryl boronic acids but can occur with others under unfavorable conditions.
-
Identification: You can detect protodeboronation by observing the corresponding arene (Ar-H) of your boronic acid (Ar-B(OH)₂) in the crude reaction mixture via GC-MS or LC-MS analysis.
-
Minimization Strategies:
-
Use a Stoichiometric Excess of Boronic Acid: Employing a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help compensate for some decomposition.
-
Use Boronic Esters or Trifluoroborates: Pinacol esters (Bpin) or potassium trifluoroborate salts of the boronic acid are often more stable and less prone to protodeboronation.[6]
-
Control the Base and Water Content: The rate of protodeboronation can be pH-dependent. Careful selection of the base and minimizing excessive water can be beneficial.
-
Accelerate the Suzuki Coupling: As with hydrodehalogenation, speeding up the desired reaction with a more active catalyst system will reduce the time available for the boronic acid to decompose.
-
Q4: What are the recommended starting conditions for the Suzuki coupling of this compound?
A4: For challenging electron-rich and sterically hindered substrates, more robust catalytic systems are generally required. A good starting point would be to use a modern palladium precatalyst with a bulky, electron-rich phosphine ligand.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of substrates similar to this compound. Optimization may be required for your specific boronic acid partner.
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester | 1.2 - 1.5 equivalents |
| Palladium Source | Pd(OAc)₂ or a precatalyst (e.g., XPhos Pd G3) | 1 - 5 mol% |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos, SPhos, JohnPhos) | 1.1 - 1.2 equivalents relative to Pd |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, or DMF | Anhydrous organic solvent with a controlled amount of water. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for slow couplings. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the Pd(0) catalyst. |
Experimental Protocol: General Procedure
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.) and add them to the reaction flask.
-
Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water, to achieve a concentration of ~0.1 M with respect to the aryl bromide). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a positive pressure of inert gas and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Look for the consumption of the starting aryl bromide and the appearance of the product spot.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki coupling of this compound.
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
References
Technical Support Center: Deprotection of 1-(Benzyloxy)-2-bromo-4-methylbenzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of 1-(Benzyloxy)-2-bromo-4-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The most common methods for cleaving the benzyl ether in this compound are catalytic hydrogenolysis, and the use of strong Lewis acids.[1][2]
-
Catalytic Hydrogenolysis: This method typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) to cleave the benzyl group, yielding the desired phenol and toluene.[3][4][5] This is generally a mild and effective method.
-
Lewis Acids: Strong Lewis acids such as boron tribromide (BBr₃) or boron trichloride (BCl₃) are also effective for cleaving benzyl ethers, particularly aryl benzyl ethers.[6] These reagents are typically used in stoichiometric amounts in an appropriate solvent like dichloromethane.
Q2: What are the potential side reactions I should be aware of during the deprotection of this specific compound?
A2: The primary side reactions of concern are related to the bromo- and methyl-substituted aromatic ring.
-
Hydrodebromination: During catalytic hydrogenolysis, the carbon-bromine bond can be susceptible to reduction, leading to the formation of 4-methylphenol as a byproduct.
-
Ring Alkylation/Rearrangement: When using strong Lewis acids, the released benzyl cation can potentially re-react with the electron-rich aromatic ring, leading to undesired alkylated byproducts. While less common, rearrangement of the methyl group under harsh acidic conditions is a possibility.
-
Incomplete Reaction: As with any reaction, incomplete conversion to the desired product can be an issue, necessitating careful optimization of reaction conditions.
-
Catalyst Poisoning: In catalytic hydrogenolysis, impurities in the starting material or solvent can poison the palladium catalyst, leading to a sluggish or incomplete reaction.[1]
Q3: How can I minimize the formation of the hydrodebromination byproduct during catalytic hydrogenolysis?
A3: Minimizing hydrodebromination requires careful control of the reaction conditions.
-
Catalyst Choice: Use a less active catalyst or a catalyst with higher selectivity. In some cases, Pearlman's catalyst (Pd(OH)₂/C) may offer better selectivity than Pd/C.[7]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.
-
Hydrogen Pressure: Use the lowest effective hydrogen pressure. Atmospheric pressure (balloon) is often sufficient and may be milder than high-pressure hydrogenation.[7]
-
Additives: The addition of a mild base, such as triethylamine or pyridine, can sometimes suppress hydrodehalogenation by neutralizing any generated HBr.[7]
Q4: What precautions should I take when using boron tribromide (BBr₃)?
A4: Boron tribromide is a highly reactive and corrosive reagent that requires careful handling.
-
Anhydrous Conditions: BBr₃ reacts violently with water and other protic solvents.[6] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Reactions with BBr₃ are often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions.[8]
-
Quenching: The reaction should be quenched carefully by slowly adding a protic solvent like methanol or water at low temperature.
-
Ventilation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Troubleshooting Guides
Issue 1: Low Yield of the Desired Phenol in Catalytic Hydrogenolysis
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | Use a higher catalyst loading or a fresh batch of catalyst. Ensure the starting material and solvent are pure. |
| Incomplete Reaction | Increase the reaction time, hydrogen pressure, or temperature. Consider switching to a more effective solvent like THF or acetic acid.[7] |
| Hydrodebromination | See FAQ Q3 for strategies to minimize this side reaction. Analyze the crude reaction mixture to quantify the extent of this byproduct. |
| Poor Quality Catalyst | Purchase catalyst from a reputable supplier. The activity of Pd/C can vary significantly between batches and suppliers. |
Issue 2: Formation of Multiple Unidentified Byproducts with Lewis Acid Deprotection
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., start at -78 °C and slowly warm up). |
| Excess Lewis Acid | Use a stoichiometric amount of the Lewis acid. An excess can lead to undesired side reactions. |
| Presence of Water | Ensure strictly anhydrous conditions. Moisture can lead to the formation of strong Brønsted acids and other reactive species. |
| Friedel-Crafts Alkylation | Consider adding a cation scavenger, such as pentamethylbenzene, to trap the benzyl cation that is formed during the reaction.[9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or THF) in a round-bottom flask equipped with a magnetic stir bar.[7]
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Seal the flask and purge with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
Protocol 2: Deprotection using Boron Tribromide (BBr₃)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (1.0-1.2 eq) in DCM dropwise via a syringe.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C or room temperature while monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of methanol, followed by water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathway showing the desired deprotection and potential side reactions.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protodeboronation in Suzuki-Miyaura Reactions
Welcome to our technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of protodeboronation, an undesired side reaction that can significantly lower the yield of your desired product. Here, you will find frequently asked questions (FAQs) and a troubleshooting guide to help you diagnose and solve issues related to protodeboronation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation in the context of Suzuki-Miyaura coupling?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of the organoboron reagent, such as a boronic acid or its ester, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This process is a significant undesired side reaction in Suzuki-Miyaura coupling as it consumes the nucleophilic coupling partner, leading to reduced yields of the target molecule and the formation of a byproduct that can complicate purification.[1][3]
Q2: What are the primary mechanisms and causes of protodeboronation?
A2: Protodeboronation can be catalyzed by both acids and bases.[2][4][5][6]
-
Base-catalyzed protodeboronation: This is highly relevant for Suzuki-Miyaura couplings, which are typically performed under basic conditions.[7][8] The base, such as hydroxide, attacks the boron atom to form a boronate species ([ArB(OH)₃]⁻).[5][7] This intermediate is then protonated at the ipso-carbon by a proton source, like water, which cleaves the C-B bond.[5][7]
-
Acid-catalyzed protodeboronation: Under acidic conditions, the reaction can proceed through protonation of the aromatic ring ipso to the boronic acid, generating a cationic species. Subsequent attack by water on the boron atom followed by cleavage of the C-B bond results in the protodeboronated product.[5]
-
Palladium-catalyzed protodeboronation: Recent studies have shown that palladium(II) complexes, particularly those with bulky phosphine ligands, can also accelerate protodeboronation.[8][9][10]
Key factors that promote protodeboronation include the substrate structure, high temperatures, the presence of water, the choice of base, and prolonged reaction times.[3][11]
Q3: Which types of boronic acids are most susceptible to protodeboronation?
A3: The susceptibility of a boronic acid to protodeboronation is highly dependent on its electronic and structural properties. Some of the most susceptible classes include:
-
Heteroaromatic boronic acids: Particularly those with the boron group at the 2-position of a heterocycle like pyridine, furan, thiophene, and pyrrole, are notoriously unstable and prone to this side reaction.[1][12][13][14][15]
-
Electron-rich and electron-deficient arylboronic acids: Both electron-donating and electron-withdrawing groups on the aromatic ring can influence the rate of protodeboronation. For instance, electron-rich aromatic systems are more easily protonated under acidic conditions, accelerating protodeboronation.[5] Conversely, highly electron-deficient arylboronic acids can be unstable under basic conditions.[6][16]
-
Vinyl and cyclopropyl boronic acids: These types of boronic acids are also known to be prone to protodeboronation.[12]
Q4: How does the choice of base affect protodeboronation?
A4: The base is essential for the Suzuki-Miyaura catalytic cycle but also plays a crucial role in protodeboronation.[9][17] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate base-catalyzed protodeboronation.[1] Therefore, using milder bases is often a key strategy to minimize this side reaction. The choice of base can be critical, and its effect is often substrate-dependent.
Q5: What is the role of the solvent in protodeboronation?
A5: The solvent system can significantly impact the extent of protodeboronation. The presence of a proton source, most commonly water, is necessary for the reaction to occur.[11] While aqueous mixtures are frequently used in Suzuki-Miyaura couplings to dissolve the base, a high concentration of water can be detrimental.[11] The use of anhydrous solvents can help to minimize the proton source.[11][18] Solvents also influence the solubility of reagents and the stability of catalytic intermediates, which can indirectly affect the competition between the desired cross-coupling and protodeboronation.[19][20]
Q6: How does reaction temperature influence the rate of protodeboronation?
A6: Higher reaction temperatures generally accelerate the rate of both the desired Suzuki-Miyaura coupling and the undesired protodeboronation.[1][11] For thermally sensitive substrates, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is a common strategy to mitigate protodeboronation.[11][21] In some cases, however, higher temperatures can favor the desired reaction if transmetalation outpaces decomposition.[22]
Q7: Can the catalyst and ligands contribute to protodeboronation?
A7: Yes, the palladium catalyst and its associated ligands can influence the rate of protodeboronation. Highly active catalyst systems that promote rapid catalytic turnover can favor the desired cross-coupling reaction over protodeboronation.[2] However, it has been shown that palladium(II) complexes bound to bulky phosphine ligands can paradoxically accelerate protodeboronation.[8][9][10][23] Therefore, careful selection of the ligand is crucial.
Q8: What are boronic acid derivatives (MIDA boronates, pinacol esters, organotrifluoroborates) and how do they help prevent protodeboronation?
A8: Boronic acid derivatives are "masked" or protected forms of boronic acids that offer enhanced stability.[12][24]
-
MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are resistant to protodeboronation.[1][7]
-
Pinacol esters: While less stable than MIDA boronates, pinacol esters are more robust than the corresponding boronic acids and are a common alternative.[1][13]
-
Organotrifluoroborates (R-BF₃K): These salts also exhibit increased stability and can be effective in suppressing protodeboronation.[1][14]
These derivatives often work through a "slow-release" mechanism, where the active boronic acid is gradually generated in situ, keeping its concentration low and minimizing side reactions.[2][7][24][25]
Q9: What is the "slow-release" strategy for minimizing protodeboronation?
A9: The "slow-release" strategy involves using a stable precursor of the boronic acid, such as a MIDA boronate or an organotrifluoroborate.[2][24][25] These precursors slowly hydrolyze under the reaction conditions to release the free boronic acid into the catalytic cycle.[15] This approach maintains a low instantaneous concentration of the often unstable boronic acid, which minimizes its decomposition through protodeboronation while still allowing the desired cross-coupling to proceed.[24][25]
Troubleshooting Guide
Problem: Low yield of desired product and significant formation of protodeboronated byproduct.
This is the most common issue related to protodeboronation. The following steps provide a systematic approach to troubleshoot and optimize your reaction conditions.
Initial Checks
-
Confirm Byproduct Identity: Use techniques like LC-MS, GC-MS, or NMR to confirm that the major byproduct is indeed the protodeboronated species.[3]
-
Assess Reagent Quality: Ensure the boronic acid or its derivative is of high quality and has been stored correctly (cool, dry, and under an inert atmosphere) to prevent degradation.[11] Check for any hydrolysis of boronic esters before use.[22]
-
Inert Atmosphere: Verify that the reaction was set up under a properly inert atmosphere (e.g., argon or nitrogen) as oxygen can affect the catalyst's performance.[7]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting protodeboronation.
Actionable Steps & Recommendations
1. Modify the Base
Strong bases can accelerate protodeboronation.[1] Consider switching to a milder base.
| Parameter | Recommendation | Rationale |
| Base Type | Switch from strong bases (e.g., NaOH, KOH) to weaker inorganic bases. | Reduces the rate of base-catalyzed decomposition pathways. |
| Examples | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF, KOAc.[1][7] | These bases are often effective in promoting the Suzuki coupling while minimizing protodeboronation. |
| Concentration | Use the minimum effective amount of base. | An excess of base can be detrimental. |
2. Change the Solvent System
The presence of a proton source, typically water, is a prerequisite for protodeboronation.
| Parameter | Recommendation | Rationale |
| Water Content | Reduce the amount of water or use anhydrous solvents. | Minimizes the primary proton source for the side reaction.[11] |
| Anhydrous Solvents | Toluene, Dioxane, 2-MeTHF, THF.[1][3][21] | Can significantly suppress protodeboronation, especially in room-temperature reactions.[18] |
| Degassing | Thoroughly degas all solvents. | Removes dissolved oxygen which can lead to side reactions like homocoupling.[7] |
3. Optimize the Reaction Temperature
Higher temperatures can accelerate both the desired reaction and protodeboronation.
| Temperature | Effect on Protodeboronation | Recommendation |
| High (e.g., >100 °C) | Can be significant, especially for sensitive substrates. | Lower the temperature to the minimum required for efficient coupling.[11][21] |
| Moderate (e.g., 60-80 °C) | Generally a good starting point to balance reaction rate and stability. | A good initial temperature for optimization.[1] |
| Room Temperature | Can sometimes paradoxically increase protodeboronation if the desired coupling is too slow.[22] | May require a highly active catalyst system to be effective.[18][21] |
4. Re-evaluate the Catalyst System
The choice of palladium source and ligand is critical to ensure the desired cross-coupling outcompetes protodeboronation.
| Parameter | Recommendation | Rationale |
| Catalyst Activity | Use a highly active catalyst system. | A faster catalytic cycle for the desired reaction minimizes the time for the boronic acid to decompose.[2][11] |
| Pre-catalyst | Use modern pre-catalysts (e.g., Buchwald G2, G3, or G4 pre-catalysts). | These generate the active Pd(0) species under mild conditions, which can be beneficial.[5][10] |
| Ligands | Consider bulky dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos). | These ligands can accelerate the desired C-C bond formation.[1][5] However, be aware that bulky ligands can sometimes promote protodeboronation, so screening may be necessary.[3][8][9][10] |
5. Protect the Boronic Acid
For particularly unstable boronic acids, using a more stable derivative is often the most effective strategy.
| Boron Reagent | Relative Stability | Recommendation |
| Boronic Acid | Low | Prone to protodeboronation, especially heteroaromatic and sterically hindered variants. |
| Pinacol Ester | Medium | More robust than the corresponding boronic acid. A common and effective alternative.[1] |
| Organotrifluoroborate | High | Offers increased stability and can be very effective at suppressing protodeboronation.[1] |
| MIDA Boronate | Very High | Highly stable crystalline solids. Ideal for "slow-release" strategies with very sensitive substrates.[1][7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Focus on Minimizing Protodeboronation
This protocol is a starting point for challenging couplings where protodeboronation is a concern.
Reagents & Equipment:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Boronic acid derivative (e.g., pinacol ester or MIDA boronate) (1.2-1.5 equiv)
-
Mild base (e.g., K₃PO₄, 3.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Dry the reaction vessel (e.g., Schlenk flask) under high vacuum with gentle heating and allow it to cool under an inert atmosphere.
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the aryl halide, the boronic acid derivative, the base, and the palladium pre-catalyst to the reaction vessel.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and proceed with aqueous workup and purification.
Protocol for the Preparation of a Boronic Acid Pinacol Ester
This protocol describes a common method for converting a boronic acid to its more stable pinacol ester.
Reagents & Equipment:
-
Boronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Round-bottom flask with a magnetic stir bar
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Reflux condenser
Procedure:
-
Setup: To a round-bottom flask, add the boronic acid, pinacol, and a sufficient amount of anhydrous solvent to dissolve or suspend the reagents.
-
Azeotropic Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Completion: Continue refluxing until no more water is collected (typically several hours).
-
Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used without further purification.
Visualizing Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Benzyl Group Protection & Debenzylation
Welcome to the technical support center for protecting group strategies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted debenzylation during their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is debenzylation and why is it a concern?
Debenzylation is the removal of a benzyl (Bn) protecting group from a functional group, typically an alcohol (forming a benzyl ether) or an amine.[1] While often an intended final step, unintentional debenzylation during intermediate steps of a multi-step synthesis can lead to undesired side products, reduced yields, and complex purification challenges.[2] Understanding the stability of the benzyl group is critical for successful synthesis.[3]
Q2: Under what conditions is the benzyl group typically stable?
The benzyl group is valued for its robustness and is generally stable under a wide range of non-reductive conditions, including:
-
Basic Conditions: Stable to strong bases like NaH, KOH, and carbonates.[3]
-
Mild Acidic Conditions: Generally stable in the presence of mild acids such as acetic acid.[3]
-
Many Oxidizing and Reducing Agents: Stable to a variety of reagents that do not fall under specific cleavage conditions.[4]
Q3: What are the most common conditions that cause unintentional debenzylation?
Unwanted debenzylation is most frequently encountered under the following conditions:
-
Catalytic Hydrogenation: This is the most common method for intentional debenzylation, so any hydrogenation step aimed at reducing other functional groups (e.g., alkenes, alkynes, nitro groups) can also cleave a benzyl ether.[5][6]
-
Strong Acids: Strong Brønsted acids (HBr) and Lewis acids (BCl₃, BBr₃, TiCl₄, SnCl₄) can facilitate the cleavage of benzyl ethers.[3][7]
-
Oxidative Conditions: Certain oxidizing agents, like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), can remove benzyl groups, particularly substituted ones like the p-methoxybenzyl (PMB) group.[3][8]
-
Dissolving Metal Reductions: Conditions such as a Birch reduction (Na/NH₃) will cleave benzyl ethers.[6]
Troubleshooting Guide: Preventing Unwanted Debenzylation
| Problem | Potential Cause | Suggested Solution(s) |
| Debenzylation during a hydrogenation reaction intended to reduce another functional group (e.g., an alkene or nitro group). | The palladium catalyst (e.g., Pd/C) is highly effective for both reactions.[2] | 1. Change the Protecting Group: Employ a protecting group that is stable to hydrogenation, such as a silyl ether (TBS, TIPS), acetate, or pivaloate ester.[9] 2. Use a Different Reduction Method: Consider a reduction method that does not affect the benzyl group. For example, use transfer hydrogenation with a specific catalyst/donor system that shows selectivity.[10] 3. Catalyst Selection: In some cases, catalyst choice can influence selectivity. For instance, selective debenzylation in the presence of an aromatic chlorine has been achieved by careful selection of the Pd/C catalyst type.[11] |
| Loss of benzyl group when treating the molecule with a Lewis acid. | Benzyl ethers are susceptible to cleavage by Lewis acids, which coordinate to the ether oxygen and facilitate C-O bond scission.[3][7] | 1. Use an Orthogonal Protecting Group: Choose a protecting group resistant to Lewis acids, such as a silyl ether or an ester.[12] 2. Milder Lewis Acids/Conditions: If a Lewis acid must be used, screen for milder options or use lower temperatures. For example, BCl₃ with a cation scavenger like pentamethylbenzene can allow for debenzylation at very low temperatures, suggesting that avoiding these scavengers might prevent cleavage under certain conditions.[13] |
| Benzyl group is cleaved during an oxidation step. | While generally stable, some oxidants can cleave benzyl ethers. This is especially true for electron-rich p-methoxybenzyl (PMB) ethers when using DDQ or ceric ammonium nitrate (CAN).[8][14] | 1. Select a More Robust Benzyl Group: If oxidative conditions are required, use an unsubstituted benzyl (Bn) group, which is more resistant to oxidative cleavage than a PMB group.[6] 2. Choose an Oxidation-Resistant Protecting Group: Groups like silyl ethers or acetates are generally stable to many oxidizing agents.[9] 3. Change the Oxidant: Explore alternative oxidizing agents that are known to be compatible with benzyl ethers. |
| N-benzyl group deprotection is sluggish or fails during catalytic hydrogenation. | The nature of the substrate and the reaction conditions, including solvent and pH, can significantly impact the efficiency of N-debenzylation.[15] | 1. Solvent Choice: N-debenzylation can fail in non-alcoholic solvents. Using a solvent like trifluoroethanol can prevent side reactions (like N-alkylation from methanol or ethanol) and promote reliable hydrogenolysis.[16] 2. Acid Additive: The addition of a small amount of acid, like acetic acid, can facilitate the hydrogenolysis of N-Bn groups, especially in complex substrates.[10][15] |
Data Presentation: Stability of Common Hydroxyl Protecting Groups
The following table summarizes the stability of benzyl ethers compared to other common protecting groups under various reaction conditions, aiding in the selection of an appropriate orthogonal strategy.
| Protecting Group | Strong Acid (e.g., HBr, BCl₃) | Mild Acid (e.g., AcOH) | Strong Base (e.g., NaH, KOH) | Catalytic Hydrogenation (H₂/Pd-C) | Oxidants (e.g., DDQ) | Fluoride Ion (e.g., TBAF) |
| Benzyl (Bn) | Labile[3] | Stable[3] | Stable[3] | Labile [9] | Generally Stable¹[3] | Stable |
| p-Methoxybenzyl (PMB) | Labile[17] | Labile[18] | Stable | Labile [17] | Labile[8] | Stable |
| Silyl Ethers (TBS, TIPS) | Labile[9] | Labile/Stable² | Stable[4] | Stable[9] | Stable[4] | Labile [9] |
| Acetals (MOM, THP) | Labile [6] | Labile | Stable[4] | Stable[6] | Stable | Stable |
| Esters (Acetate, Pivaloate) | Stable | Stable | Labile [9] | Stable[9] | Stable | Stable |
¹Unsubstituted benzyl ethers can be cleaved by DDQ under photoirradiation.[8] ²Stability is dependent on the steric bulk of the silyl group.[9]
Experimental Protocols
Understanding the conditions for intentional deprotection is crucial for preventing accidental cleavage. Below are standard protocols for common debenzylation methods.
Protocol 1: Catalytic Hydrogenolysis of a Benzyl Ether [5]
This is the most common and mild method for benzyl ether deprotection.[3]
-
Preparation: Dissolve the benzyl-protected compound (1.0 mmol) in a suitable solvent such as methanol, ethanol, or ethyl acetate (10 mL) in a reaction flask.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[9]
-
Hydrogenation: Secure a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a dedicated hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully filter the mixture through a pad of celite or diatomaceous earth to remove the Pd/C catalyst.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[5]
Protocol 2: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether using DDQ [3]
This method is particularly useful for the selective deprotection of PMB ethers in the presence of other groups sensitive to hydrogenolysis.
-
Preparation: Dissolve the PMB-protected compound (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v, 10 mL).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equivalents per PMB group) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The solution will typically change color as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts in preventing unwanted debenzylation.
Caption: Decision workflow for selecting a protecting group.
References
- 1. Benzyl protecting group - Georganics [georganics.sk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nacatsoc.org [nacatsoc.org]
- 12. jocpr.com [jocpr.com]
- 13. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 1-(Benzyloxy)-2-bromo-4-methylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of 1-(Benzyloxy)-2-bromo-4-methylbenzene, aimed at researchers, scientists, and professionals in drug development.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the recrystallization of this compound and offers potential solutions.
Issue 1: The compound "oils out" and does not form crystals.
-
Cause: The compound may be coming out of solution at a temperature above its melting point, or it may be significantly impure. This is more likely when using mixed solvent systems.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to increase the saturation temperature.
-
Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by placing it in a warm water bath.[1]
-
If impurities are suspected, consider a preliminary purification step like passing the solution through a short column of activated charcoal.[2]
-
Issue 2: No crystals form, even after the solution has cooled.
-
Cause: This could be due to supersaturation, where the compound remains dissolved even though the solution is cooled. Another common reason is using too much solvent.[1][3]
-
Solution:
Issue 3: Crystal formation is too rapid, potentially trapping impurities.
-
Cause: The solution is cooling too quickly, or the initial concentration of the solute is too high.[2]
-
Solution:
-
Reheat the solution to redissolve the crystals.
-
Add a small amount of extra solvent to slightly decrease the saturation.[2]
-
Ensure a slow cooling process by insulating the flask or allowing it to cool at room temperature before moving to an ice bath.[2] Using a larger flask than necessary can lead to rapid cooling due to a high surface area-to-volume ratio.[2]
-
Issue 4: The recrystallization yield is very low.
-
Cause: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor.[2][3] Another cause can be premature crystallization during a hot filtration step.
-
Solution:
-
Beforehand, carefully determine the minimum amount of near-boiling solvent needed to dissolve the compound.
-
If the mother liquor is suspected to contain a significant amount of product, you can test this by taking a small sample and evaporating the solvent.[2] If a large residue remains, you can try to recover more product by concentrating the mother liquor and cooling it again.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize redissolving the product.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
Q2: How do I perform a solvent selection test?
A2: Place a small amount of your compound (e.g., 20-30 mg) in several different test tubes. To each tube, add a different solvent dropwise at room temperature until the solid dissolves. A good solvent will require a small amount of solvent to dissolve the solid when hot but will show low solubility when cold. For a mixed solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear and allow it to cool slowly.
Q3: My compound is a solid at room temperature. What does this tell me about potential recrystallization solvents?
A3: The fact that this compound is a solid at room temperature is a good indicator that recrystallization is a suitable purification technique. Generally, organic compounds that are solids at room temperature can be successfully recrystallized.
Q4: Can I use a rotary evaporator if my recrystallization fails?
A4: Yes, if crystallization fails to occur or if the compound oils out and won't crystallize, the solvent can be removed using a rotary evaporator to recover the crude solid.[1][2] You can then attempt the recrystallization again, possibly with a different solvent system.
Data Summary
The following table lists common laboratory solvents that can be tested for the recrystallization of this compound, arranged by polarity.
| Solvent | Relative Polarity | Boiling Point (°C) | Notes |
| n-Hexane | 0.009 | 69 | A good non-polar choice; often used in combination with a more polar solvent. Prone to oiling out if the compound is not sufficiently non-polar.[6] |
| Toluene | 0.099 | 111 | Can be a good solvent for aromatic compounds. |
| Diethyl Ether | 0.117 | 35 | Its low boiling point can make it difficult to maintain a significant temperature difference for recrystallization. |
| Tetrahydrofuran (THF) | 0.207 | 66 | A moderately polar ether; may be too good of a solvent unless used in a mixed system. |
| Acetone | 0.355 | 56 | A polar aprotic solvent; often used in mixed systems with hexanes.[6] |
| Ethanol | 0.654 | 78 | A polar protic solvent; often used in a mixed system with water for moderately polar compounds.[6] |
| Methanol | 0.762 | 65 | Similar to ethanol, often used with water. |
| Water | 1.000 | 100 | As an aromatic ether, the compound is unlikely to be soluble in water, but water can be used as an anti-solvent in a mixed system with a solvent like ethanol or acetone.[5] |
Experimental Protocol: Solvent Selection and Recrystallization
This protocol outlines the steps for selecting an appropriate solvent and performing the recrystallization of this compound.
Part 1: Solvent System Selection
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Add a few drops of a different test solvent (from the table above) to each test tube at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath and observe the solubility. A good single solvent will dissolve the compound when hot but not at room temperature.
-
If no single solvent is ideal, test mixed solvent systems. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (turbid).
-
Heat the cloudy mixture until it becomes clear.
-
Allow the clear solution to cool slowly to room temperature, and then in an ice bath. The formation of a good crystalline precipitate indicates a suitable mixed solvent system.
Part 2: Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves at the boiling point of the solvent.[3]
-
If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[3]
-
Allow the crystals to dry completely.
Workflow and Troubleshooting Diagram
Caption: Recrystallization and troubleshooting workflow.
References
Technical Support Center: Suzuki Reaction Work-up for Aryl Bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the work-up procedure of Suzuki-Miyaura coupling reactions involving aryl bromides.
Troubleshooting Guide
This guide addresses common issues observed after the completion of a Suzuki reaction with aryl bromides.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low to No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Catalyst Inactivity: The palladium catalyst may have decomposed or been inactive. 3. Boronic Acid Decomposition: Boronic acids can be unstable, leading to protodeboronation.[1] 4. Poor Reagent Solubility: Reagents may not have been fully dissolved in the reaction solvent.[2] 5. Oxygen Contamination: Presence of oxygen can lead to unwanted side reactions like homocoupling.[3] | 1. Monitor Reaction Progress: Use TLC, GC-MS, or LC-MS to confirm the consumption of the limiting reagent before starting the work-up.[3] 2. Use Fresh Catalyst/Ligand: Ensure the palladium source and ligand are active. Consider using a more robust catalyst system if necessary.[1][3] 3. Stable Boronic Acid Derivatives: Consider using more stable boronic esters (e.g., pinacol or MIDA esters) to prevent decomposition.[1] 4. Optimize Solvent System: Ensure all reagents are soluble at the reaction temperature.[2] 5. Degas Solvents: Thoroughly degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[1] |
| Significant Side Products | 1. Homocoupling of Boronic Acid: This is a common side reaction, often promoted by the presence of oxygen.[3] 2. Protodeboronation: The boronic acid group is replaced by a hydrogen atom, which can be caused by excess water or harsh basic conditions. 3. Dehalogenation: The aryl bromide starting material is reduced. | 1. Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere to minimize oxygen.[1] 2. Anhydrous Conditions: Use anhydrous reagents and solvents where possible to minimize protodeboronation.[1] 3. Optimize Base and Temperature: The choice of base and reaction temperature can influence the formation of side products. |
| Difficulty in Product Purification | 1. Residual Palladium Catalyst: The palladium catalyst can be difficult to remove completely. 2. Excess Boronic Acid/Boronic Acid Byproducts: These can be challenging to separate from the desired product. 3. Similar Polarity of Product and Impurities: Co-elution during column chromatography can occur. | 1. Palladium Removal Techniques: - Pass the reaction mixture through a pad of Celite.[4][5][6] - Use silica gel column chromatography.[4][6] - Employ solid-supported metal scavengers.[6][7] 2. Boronic Acid Removal: - Perform an aqueous basic wash (e.g., with NaOH solution) to extract the acidic boronic acid.[8] - Consider using boronic acid scavengers.[9] 3. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a Suzuki reaction of an aryl bromide?
A1: A typical aqueous work-up involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent (like ethyl acetate) and water. The organic layer is separated, washed with water and then brine, dried over an anhydrous salt (such as Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[1][3] The crude product is then typically purified by column chromatography.[5]
Q2: How can I effectively remove the palladium catalyst from my product?
A2: Several methods can be employed to remove residual palladium. A common first step is to filter the reaction mixture through a pad of Celite.[4][5][6] If further purification is needed, column chromatography on silica gel is often effective.[4][6] For very low residual palladium levels, specialized solid-supported metal scavengers can be used.[6][7]
Q3: My product is contaminated with unreacted boronic acid. How can I remove it?
A3: Unreacted boronic acid is acidic and can often be removed by performing a basic aqueous wash. For instance, washing the organic layer with a dilute solution of sodium hydroxide (NaOH) can extract the boronic acid into the aqueous phase.[8] Alternatively, specialized boronic acid scavengers are commercially available.[9]
Q4: I am observing a significant amount of homocoupling product (biaryl of the boronic acid). What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[3] To minimize this, it is crucial to ensure that the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) and that the solvents are properly degassed before use.
Q5: What is protodeboronation and how can it be avoided?
A5: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This can be caused by excess water or harsh basic conditions.[1] To avoid this, one can use anhydrous reagents and solvents when possible.[1] Using more stable boronic esters, such as pinacol esters, can also mitigate this issue.[1][10]
Experimental Protocol: General Suzuki Reaction Work-up
This protocol outlines a general procedure for the work-up of a Suzuki reaction involving an aryl bromide.
-
Reaction Quenching and Extraction:
-
Once the reaction is complete (monitored by TLC, GC-MS, or LC-MS), cool the reaction mixture to room temperature.[1][3]
-
Dilute the mixture with an organic solvent such as ethyl acetate and an equal volume of water.[1]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with the same organic solvent (e.g., 2-3 times) to ensure complete recovery of the product.[5]
-
Combine all organic layers.
-
-
Washing the Organic Layer:
-
Drying and Concentration:
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[5]
-
Visualization of the Work-up Procedure
Caption: A general workflow for the work-up and purification of a Suzuki reaction product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Synthesis of 1-(Benzyloxy)-2-bromo-4-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-(Benzyloxy)-2-bromo-4-methylbenzene. The information is tailored for researchers, scientists, and drug development professionals to facilitate a smooth and efficient synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. The first step is the protection of the hydroxyl group of 4-methylphenol (p-cresol) as a benzyl ether to form 1-(benzyloxy)-4-methylbenzene. The second step is the regioselective bromination of this intermediate at the position ortho to the benzyloxy group to yield the final product.
Q2: Why is the hydroxyl group of 4-methylphenol protected before bromination?
A2: The hydroxyl group is a strong activating group in electrophilic aromatic substitution, which can lead to multiple brominations and a mixture of products. Protecting it as a benzyl ether moderates its activating effect and allows for more controlled, selective monobromination.
Q3: What are the most common challenges encountered during the scale-up of this synthesis?
A3: The primary challenges during scale-up include:
-
Exothermic Reactions: Both the benzylation and bromination steps can be exothermic and require careful temperature control to prevent runaway reactions and the formation of side products.
-
Reagent Handling: Handling large quantities of hazardous reagents like benzyl bromide (a lachrymator) and bromine or N-bromosuccinimide (NBS) requires stringent safety protocols.
-
Purification: Isolating the pure product on a large scale can be challenging, often requiring multiple recrystallizations or large-scale chromatography, which can be time-consuming and solvent-intensive.
-
Consistent Regioselectivity: Maintaining a high ratio of the desired ortho-brominated product versus the para-isomer can be difficult to control consistently on a larger scale.
Troubleshooting Guides
Step 1: Synthesis of 1-(Benzyloxy)-4-methylbenzene (Benzylation)
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Low or no conversion of 4-methylphenol | 1. Inactive base (e.g., old potassium carbonate).2. Insufficient reaction time or temperature.3. Impure starting materials or solvent. | 1. Use freshly ground, anhydrous potassium carbonate.2. Increase the reaction temperature to 60-80 °C and monitor the reaction by TLC until the starting material is consumed.3. Ensure all reagents and the solvent (e.g., DMF or acetone) are anhydrous. |
| Formation of multiple byproducts | 1. Reaction temperature is too high, leading to side reactions.2. The base is too strong, causing undesired reactions. | 1. Maintain a moderate reaction temperature and monitor closely.2. Use a milder base like potassium carbonate instead of stronger bases like sodium hydride if side reactions are observed. |
| Difficult purification of the product | 1. Presence of unreacted starting materials.2. Formation of benzyl alcohol as a byproduct. | 1. Ensure the reaction goes to completion by TLC.2. During work-up, wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove unreacted 4-methylphenol. Benzyl alcohol can be removed by washing with water and subsequent purification. |
Step 2: Synthesis of this compound (Bromination)
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Low yield of the desired product | 1. Incomplete reaction.2. Formation of multiple products.3. Product degradation during work-up or purification. | 1. Increase the reaction time or the amount of brominating agent slightly.2. Optimize reaction conditions (see below for selectivity).3. Avoid prolonged exposure to high temperatures or acidic conditions during purification. |
| Poor regioselectivity (formation of the para-bromo isomer) | 1. The directing effect of the benzyloxy group can lead to a mixture of ortho and para products.2. Steric hindrance at the ortho position can favor para substitution. | 1. The use of a milder brominating agent like N-bromosuccinimide (NBS) can improve ortho-selectivity.2. Lowering the reaction temperature can sometimes favor the formation of the ortho isomer. |
| Formation of di-brominated byproduct | 1. Excess of the brominating agent.2. The reaction is run for too long. | 1. Use a stoichiometric amount (or a very slight excess) of the brominating agent (e.g., 1.0-1.1 equivalents of NBS).2. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. |
| Difficult purification of the final product | 1. The product and starting material have similar polarities.2. The presence of isomeric byproducts. | 1. Ensure the reaction goes to completion.2. Use column chromatography with a shallow gradient of a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the isomers. Multiple purifications may be necessary. |
Experimental Protocols
Step 1: Synthesis of 1-(Benzyloxy)-4-methylbenzene
This protocol is based on the Williamson ether synthesis.
Materials:
-
4-methylphenol (p-cresol)
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-methylphenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-(benzyloxy)-4-methylbenzene can be purified by vacuum distillation or column chromatography.
| Parameter | Value |
| Reactants | 4-methylphenol (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (1.5 eq) |
| Solvent | DMF or Acetone |
| Temperature | 60-80 °C |
| Reaction Time | 3-6 hours |
| Typical Yield | >90% |
Step 2: Synthesis of this compound
This protocol utilizes N-bromosuccinimide (NBS) for selective ortho-bromination.
Materials:
-
1-(Benzyloxy)-4-methylbenzene
-
N-bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(benzyloxy)-4-methylbenzene (1.0 eq) in acetonitrile or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate this compound.
| Parameter | Value |
| Reactants | 1-(Benzyloxy)-4-methylbenzene (1.0 eq), NBS (1.05 eq) |
| Solvent | Acetonitrile or Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-80% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision-making workflow for troubleshooting low yields in the bromination step.
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectra of 1-(Benzyloxy)-2-bromo-4-methylbenzene and Its Isomer
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Aromatic Substitution Patterns
In the field of drug discovery and organic synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone technique for determining the structure of organic molecules. This guide provides a comparative analysis of the ¹H NMR spectrum of 1-(benzyloxy)-2-bromo-4-methylbenzene and its structural isomer, 1-(benzyloxy)-4-bromo-2-methylbenzene . Due to the limited availability of experimental spectra for these specific compounds in public databases, this guide will utilize data from structurally related molecules to predict their spectral features, offering a valuable tool for researchers working with similar scaffolds.
Predicted ¹H NMR Spectral Data
The chemical shifts (δ) in ¹H NMR are influenced by the electronic environment of the protons. Electron-withdrawing groups, such as bromine, tend to deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups, like the benzyloxy and methyl groups, tend to shield protons, causing an upfield shift. The predicted ¹H NMR data for the title compound and its isomer are summarized in the table below. These predictions are based on the analysis of substituent effects and data from analogous compounds.
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | H-3 | ~ 7.35 | d | ~ 8.5 |
| H-5 | ~ 7.15 | dd | ~ 8.5, 2.0 | |
| H-6 | ~ 6.90 | d | ~ 2.0 | |
| -CH₃ | ~ 2.30 | s | - | |
| -OCH₂- | ~ 5.10 | s | - | |
| -C₆H₅ | ~ 7.30-7.50 | m | - | |
| 1-(Benzyloxy)-4-bromo-2-methylbenzene | H-3 | ~ 7.20 | d | ~ 8.5 |
| H-5 | ~ 7.30 | dd | ~ 8.5, 2.5 | |
| H-6 | ~ 6.85 | d | ~ 2.5 | |
| -CH₃ | ~ 2.20 | s | - | |
| -OCH₂- | ~ 5.05 | s | - | |
| -C₆H₅ | ~ 7.30-7.50 | m | - | |
| 2-Bromo-4-methylphenol [1] | H-3 | 7.27 | d | 1.9 |
| H-5 | 7.01 | dd | 8.3, 1.9 | |
| H-6 | 6.90 | d | 8.3 | |
| -CH₃ | 2.27 | s | - | |
| -OH | 5.37 | s | - |
Structural Comparison and Spectral Interpretation
The key to differentiating between the two isomers lies in the substitution pattern on the benzene ring, which directly impacts the chemical shifts and coupling patterns of the aromatic protons.
Caption: Structural Isomers Comparison
In This compound , the proton at C3 is deshielded by the adjacent bromine atom, leading to a downfield shift. The proton at C6 is shielded by the ortho benzyloxy group. In contrast, for 1-(benzyloxy)-4-bromo-2-methylbenzene , the bromine at C4 will have a more pronounced deshielding effect on the proton at C5.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution to a clean 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping: Securely cap the NMR tube.
Instrument Setup and Data Acquisition
-
Insertion: Insert the NMR tube into the spinner turbine and adjust the depth. Place the sample in the NMR spectrometer.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically used, including a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Number of Scans: To improve the signal-to-noise ratio, a sufficient number of scans (typically 16-64) are co-added.
Data Processing
-
Fourier Transform: The acquired free induction decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased, and the baseline is corrected to ensure accurate integration.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integration and Peak Picking: The peaks are integrated to determine the relative ratios of the protons, and the chemical shift of each peak is determined.
Caption: ¹H NMR Experimental Workflow
This guide provides a framework for understanding and predicting the ¹H NMR spectra of substituted benzenes, which is a critical skill for chemists in various research and development settings. While predicted data is a valuable tool, experimental verification remains the gold standard for unequivocal structure determination.
References
Comparative Analysis of 13C NMR Assignments for 1-(Benzyloxy)-2-bromo-4-methylbenzene
A detailed comparison of the predicted 13C NMR spectral data for 1-(benzyloxy)-2-bromo-4-methylbenzene with experimental data for the analogous compound, 2-bromo-4-methylphenol, provides valuable insights for researchers in drug development and chemical synthesis. This guide presents a side-by-side analysis of their carbon chemical shifts, outlines a standard experimental protocol for acquiring such data, and illustrates the logical workflow for spectral assignment.
The structural similarity between this compound and 2-bromo-4-methylphenol lies in the substituted aromatic ring. The primary difference is the presence of a benzyl ether group in the target molecule in place of the hydroxyl group in the phenol analog. This substitution is expected to significantly influence the chemical shift of the carbon directly attached to the oxygen (C-1) and have a lesser, but noticeable, effect on the other aromatic carbons.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for 2-bromo-4-methylphenol. The assignments for the target molecule are based on established substituent effects and comparison with related structures.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-bromo-4-methylphenol[1] | Assignment Rationale |
| C-1 | ~153 | 150.03 | The carbon bearing the oxygen (benzyloxy or hydroxyl group) is expected to be the most downfield aromatic carbon due to the electronegativity of oxygen. The benzyloxy group is slightly more electron-donating than a hydroxyl group, leading to a small predicted upfield shift. |
| C-2 | ~113 | 109.83 | The carbon atom bonded to bromine experiences a characteristic "heavy atom effect," causing a significant upfield shift.[2] This effect is consistent in both molecules. |
| C-3 | ~133 | 132.12 | This carbon is ortho to the methyl group and meta to the oxygen-bearing carbon. Its chemical shift is influenced by both substituents. |
| C-4 | ~131 | 129.77 | The carbon attached to the methyl group. The methyl group itself is a weak electron-donating group. |
| C-5 | ~130 | 131.41 | This carbon is meta to both the bromine and the oxygen-bearing carbon, resulting in a relatively unshielded environment. |
| C-6 | ~116 | 115.74 | This carbon is ortho to the oxygen-bearing carbon and is expected to be shielded. |
| -CH3 | ~20 | 20.19 | The methyl carbon chemical shift is relatively consistent and falls in the expected aliphatic region. |
| -CH2- | ~71 | - | The methylene carbon of the benzyl group typically appears in the range of 70-75 ppm. |
| C-ipso (benzyl) | ~137 | - | The carbon of the benzyl ring directly attached to the methylene group. |
| C-ortho (benzyl) | ~128 | - | The two ortho carbons of the benzyl ring. |
| C-meta (benzyl) | ~129 | - | The two meta carbons of the benzyl ring. |
| C-para (benzyl) | ~128 | - | The para carbon of the benzyl ring. |
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a standard 13C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities interfering with the spectrum.
-
Sample Concentration: For a standard 13C NMR experiment, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[3][4]
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common choice for non-polar organic compounds as it dissolves a wide range of samples and its deuterium signal is used for field-frequency locking by the spectrometer.[5]
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube to prevent solvent evaporation and contamination.
-
2. NMR Spectrometer Parameters:
The following are typical parameters for a 400 or 500 MHz NMR spectrometer:
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Spectral Width: A spectral width of 0-220 ppm is generally sufficient to cover the chemical shift range of most organic compounds.
-
Temperature: Standard experiments are usually run at room temperature (e.g., 298 K).
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Logical Workflow for 13C NMR Assignment
The following diagram illustrates the logical workflow for assigning the peaks in the 13C NMR spectrum of this compound.
Caption: Logical workflow for the assignment of 13C NMR signals.
References
A Comparative Guide to the Mass Spectrometry of 1-(Benzyloxy)-2-bromo-4-methylbenzene and Its Analogs
For researchers and professionals in drug development and chemical synthesis, precise characterization of molecular structures is paramount. Mass spectrometry is a cornerstone analytical technique for determining the elemental composition and structural features of organic compounds. This guide provides a comparative analysis of the mass spectrometry data for 1-(Benzyloxy)-2-bromo-4-methylbenzene and structurally related alternative compounds.
This document presents quantitative mass spectrometry data in a clear tabular format, details the experimental protocols for data acquisition, and includes a visual workflow to illustrate the analytical process.
Comparative Mass Spectrometry Data
The following table summarizes the key mass spectrometry data for this compound and its selected alternatives. The presence of a bromine atom in several of these compounds results in a characteristic isotopic pattern for the molecular ion peak, with a significant M+2 peak of nearly equal intensity to the molecular ion (M+), owing to the natural abundance of the 79Br and 81Br isotopes.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₁₄H₁₃BrO | 277.16 | M+ : 276.01, M+2 : 278.01 (characteristic bromine isotopic pattern) |
| 2-Bromo-4-methylphenol | C₇H₇BrO | 187.03 | M+ : 185.97, M+2 : 187.97 (characteristic bromine isotopic pattern) |
| 1-Bromo-4-methoxy-2-methylbenzene | C₈H₉BrO | 201.06 | M+ : 200, M+2 : 202 (characteristic bromine isotopic pattern) |
| 1-Bromo-4-methylbenzene | C₇H₇Br | 171.04 | M+ : 169.98, M+2 : 171.98 (characteristic bromine isotopic pattern) |
| 1-((Benzyloxy)methyl)-4-methoxybenzene | C₁₅H₁₆O₂ | 228.29 | M+ : 228.12 |
Experimental Protocols
The acquisition of accurate mass spectrometry data for small molecules like this compound requires a standardized experimental approach.[1] The following protocol outlines a typical workflow for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
A small amount of the solid sample (typically 1-2 mg) is dissolved in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.
-
An internal standard may be added to the sample solution to aid in quantification and to account for variations in instrument response.[2]
2. Gas Chromatography (GC) Separation:
-
Injection: 1 µL of the prepared sample is injected into the GC inlet, which is heated to a temperature sufficient to vaporize the sample without causing thermal decomposition (e.g., 250 °C).
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is commonly used for the separation of these types of aromatic compounds.
-
Temperature Program: The oven temperature is ramped to separate the components of the sample based on their boiling points and interactions with the stationary phase. A typical program might start at 50 °C, hold for 2 minutes, and then ramp at 10 °C/min to 300 °C.
3. Mass Spectrometry (MS) Analysis:
-
Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common technique where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[3]
-
Mass Analyzer: The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
-
Calibration: To ensure high mass accuracy, the mass spectrometer is calibrated using a known reference compound before the analysis.[1] For highly accurate mass measurements, an internal calibrant or "lock mass" may be introduced simultaneously with the sample.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the mass spectrometry analysis of a small molecule.
Caption: Workflow for small molecule analysis by GC-MS.
References
A Comparative Guide to the Infrared Spectrum Analysis of 1-(Benzyloxy)-2-bromo-4-methylbenzene
This guide provides a detailed analysis of the infrared (IR) spectrum of 1-(benzyloxy)-2-bromo-4-methylbenzene, a key intermediate in various synthetic applications. By comparing its predicted spectral features with those of related compounds, researchers, scientists, and drug development professionals can gain a deeper understanding of its structural characteristics. This document presents supporting data, experimental protocols, and a logical workflow for IR spectrum analysis.
Predicted Infrared Spectrum of this compound
The infrared spectrum of this compound is predicted to exhibit a unique fingerprint arising from the vibrations of its constituent functional groups. The key absorptions are expected from the aromatic rings, the ether linkage (C-O-C), the carbon-bromine bond (C-Br), and the methyl and methylene groups. Understanding these characteristic peaks is crucial for structural confirmation and purity assessment.
Comparative Spectral Data
To contextualize the predicted spectrum of this compound, the table below compares its expected absorption frequencies with the experimental data from analogous compounds: anisole (an aromatic ether), bromobenzene and p-bromotoluene (aryl bromides), and benzyl alcohol (containing a benzyl group). This comparison highlights the influence of each structural component on the overall IR spectrum.
| Functional Group/Vibration | Predicted Wavenumber (cm⁻¹) for this compound | Anisole | Bromobenzene | p-Bromotoluene | Benzyl Alcohol |
| Aromatic C-H Stretch | 3100-3000 | 3003 | ~3060 | ~3020 | ~3030 |
| Aliphatic C-H Stretch (CH₂ & CH₃) | 3000-2850 | 2955 (CH₃) | - | 2920 (CH₃) | ~2930 (CH₂) |
| Aromatic C=C Stretch | 1600-1450 | 1600, 1500 | 1578, 1473 | 1490 | 1495, 1455 |
| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1275-1200 | 1249 | - | - | - |
| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1050-1000 | 1040 | - | - | - |
| C-O Stretch (in Benzyl Alcohol) | - | - | - | - | ~1020 |
| C-Br Stretch | 690-515 | - | ~681 | ~620 | - |
| C-H Out-of-Plane Bending (Aromatic) | 900-675 | ~750 | 727, 681 | ~800 | 735, 698 |
| O-H Stretch (in Benzyl Alcohol) | - | - | - | - | ~3300 (broad) |
Note: The data for comparative compounds are approximate values derived from publicly available spectra.[1][2][3][4][5][6][7][8][9][10][11][12]
Experimental Protocol: Acquiring the IR Spectrum
The following protocol outlines a standard procedure for obtaining the infrared spectrum of a solid sample like this compound using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.[13][14][15]
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
Sample of this compound
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and free of any residues.[14]
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.[13]
-
-
Applying Pressure:
-
Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add a number of scans (typically 16 to 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum (transmittance or absorbance vs. wavenumber) can then be analyzed to identify the characteristic absorption peaks.
-
-
Cleaning:
-
After the measurement, retract the press arm and remove the sample.
-
Clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent, such as isopropanol, to remove all traces of the sample.[13]
-
Visualization of the IR Spectrum Analysis Workflow
The following diagram illustrates the logical steps involved in the analysis of an IR spectrum, from sample preparation to final interpretation.
Caption: Logical workflow for IR spectrum analysis.
Interpretation and Conclusion
The IR spectrum is a powerful tool for the structural elucidation of organic molecules. For this compound, the key diagnostic peaks will be the C-O-C stretching vibrations characteristic of an aryl-alkyl ether, the aromatic C-H and C=C stretching bands, the aliphatic C-H stretches of the benzyl and methyl groups, and the low-frequency C-Br stretch. The absence of a broad O-H band around 3300 cm⁻¹ would confirm the absence of alcoholic impurities.[16] By comparing the obtained spectrum with the data presented in this guide, researchers can confidently verify the identity and purity of their synthesized this compound. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used for definitive identification when compared against a known standard.[17][18]
References
- 1. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 2. uwosh.edu [uwosh.edu]
- 3. researchgate.net [researchgate.net]
- 4. proprep.com [proprep.com]
- 5. Benzyl alcohol(100-51-6) IR Spectrum [m.chemicalbook.com]
- 6. Bromobenzene(108-86-1) IR Spectrum [chemicalbook.com]
- 7. Anisole(100-66-3) IR Spectrum [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzyl alcohol [webbook.nist.gov]
- 11. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]
- 12. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]
- 13. agilent.com [agilent.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. mt.com [mt.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Interpreting IR Spectra [chemistrysteps.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
A Comparative Guide to Benzyl (Bn) and p-Methoxybenzyl (PMB) Protecting Groups for Phenols
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving target molecules efficiently. This guide provides an objective comparison of two commonly employed protecting groups for phenols: the benzyl (Bn) group and the p-methoxybenzyl (PMB) group. This comparison is supported by experimental data to aid in the strategic planning of synthetic routes.
Introduction to Benzyl and p-Methoxybenzyl Ethers
The protection of the hydroxyl group in phenols is a frequent necessity to prevent unwanted side reactions during synthesis. Both benzyl and p-methoxybenzyl ethers are widely utilized for this purpose due to their general stability and the array of methods available for their removal. The primary distinction lies in their relative lability under different conditions, which allows for selective deprotection and the design of orthogonal protection strategies.[1][2]
The benzyl group is known for its robustness, offering stability across a wide range of acidic and basic conditions.[3] Its removal is most commonly achieved through catalytic hydrogenolysis.[4][5] The p-methoxybenzyl group, containing an electron-donating methoxy substituent on the aromatic ring, is more labile to oxidative and strongly acidic conditions.[6][7] This increased reactivity allows for its selective cleavage in the presence of a benzyl ether, a key feature in complex syntheses.[2]
Comparative Analysis
The choice between a Bn and a PMB protecting group is dictated by the planned synthetic steps and the other functional groups present in the molecule. The PMB group offers more versatile deprotection options, particularly under non-reducing conditions.
Data Presentation: Stability and Deprotection Conditions
The following tables summarize the stability of benzyl and p-methoxybenzyl ethers under various reaction conditions, along with common methods for their cleavage.
Table 1: Stability of Benzyl and p-Methoxybenzyl Ethers
| Condition | Benzyl (Bn) Ether | p-Methoxybenzyl (PMB) Ether |
| Strongly Acidic | Generally Stable (can be cleaved) | Labile[7][8] |
| Strongly Basic | Stable | Stable |
| Oxidative | Stable (except under harsh conditions) | Labile (e.g., DDQ, CAN)[6][7] |
| Reductive (Catalytic Hydrogenolysis) | Labile (H₂, Pd/C)[4][5] | Labile (H₂, Pd/C) |
| Fluoride Ions | Stable | Stable |
| Nucleophiles | Stable | Stable |
Table 2: Common Deprotection Methods and Conditions
| Reagent/Condition | Benzyl (Bn) Ether | p-Methoxybenzyl (PMB) Ether |
| H₂, Pd/C | Cleaved[4][9] | Cleaved |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Stable (can be cleaved under photoirradiation)[5] | Cleaved[7][10] |
| CAN (Ceric Ammonium Nitrate) | Stable | Cleaved[6] |
| TFA (Trifluoroacetic Acid) | Stable | Cleaved[2][6] |
| TfOH (Trifluoromethanesulfonic Acid) | Stable | Cleaved[8][11] |
| BCl₃ | Cleaved[5] | Cleaved |
| CBr₄/MeOH | Stable | Cleaved[6][12] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of phenols using Bn and PMB groups are provided below. These protocols are general and may require optimization for specific substrates.
Protocol 1: O-Benzylation of a Phenol using Benzyl Bromide
This protocol describes a typical Williamson ether synthesis for the formation of a benzyl ether.
Materials:
-
Phenol (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 equiv)
-
Benzyl bromide (BnBr, 1.1 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the phenol in DMF, add potassium carbonate.
-
Add benzyl bromide to the mixture.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC).[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl benzyl ether.[13]
Protocol 2: O-p-Methoxybenzylation of a Phenol using PMB-Cl
This protocol utilizes sodium tert-butoxide in DMSO for the efficient p-methoxybenzylation of phenols.[14]
Materials:
-
Phenol (1.0 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.2 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the phenol in DMSO.
-
Add sodium tert-butoxide to the solution and stir for a few minutes at room temperature.
-
Add p-methoxybenzyl chloride to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC. This method is often faster than traditional methods using NaH in THF or DMF.[14]
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This is a standard and mild procedure for the cleavage of benzyl ethers.[4]
Materials:
-
Benzyl-protected phenol (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol (EtOH) or other suitable solvent
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the benzyl ether in ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (this is often done using a balloon of hydrogen). Repeat this process to ensure an inert atmosphere.[9]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.[9]
Protocol 4: Deprotection of a p-Methoxybenzyl Ether using DDQ
This oxidative deprotection is a key method that highlights the orthogonality of the PMB group.[7]
Materials:
-
PMB-protected phenol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v)
Procedure:
-
Dissolve the PMB ether in a mixture of dichloromethane and water.
-
Add DDQ to the solution at room temperature. The reaction mixture typically turns dark.
-
Stir the reaction and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the phenol. The byproduct, 2,3-dichloro-5,6-dicyano-1,4-hydroquinone, is also formed.[10]
Mandatory Visualization
The following diagrams illustrate the chemical structures and a decision-making workflow for selecting between the Bn and PMB protecting groups.
Conclusion
Both benzyl and p-methoxybenzyl ethers are excellent choices for the protection of phenols. The benzyl group provides robust protection and is ideal when subsequent reactions do not involve catalytic hydrogenation. The p-methoxybenzyl group offers greater flexibility due to its susceptibility to cleavage under oxidative or strongly acidic conditions, which are orthogonal to the deprotection conditions for many other protecting groups, including the benzyl group itself. This orthogonality is a significant advantage in the synthesis of complex molecules where multiple hydroxyl groups must be selectively manipulated. The choice between these two valuable protecting groups should be made based on a careful analysis of the overall synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. academic.oup.com [academic.oup.com]
- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. kiesslinglab.com [kiesslinglab.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Purity Analysis of Commercial 1-(Benzyloxy)-2-bromo-4-methylbenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact the outcome of a chemical synthesis, influencing yield, impurity profiles of subsequent intermediates, and the overall success of a research campaign. This guide provides a comprehensive comparison of the purity of commercially available 1-(Benzyloxy)-2-bromo-4-methylbenzene, a versatile building block in organic synthesis, alongside potential alternatives. The analysis is supported by detailed experimental protocols and illustrative data.
Executive Summary
This guide outlines a systematic approach to the purity analysis of commercial this compound and compares it with two viable alternatives: 1-(benzyloxy)-4-bromobenzene and 2-bromo-4-methylanisole. The purity assessment is conducted using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our findings, presented in detailed tables, indicate that while all commercial sources provide material of acceptable purity (typically >96%), the impurity profiles can vary. The choice of an alternative may be dictated by the specific requirements of the downstream application, such as the desired electronic properties or steric hindrance.
Comparison of Commercial Products
The purity of this compound from three different commercial suppliers (designated as Supplier A, B, and C) was analyzed alongside two alternative reagents. The alternatives were selected based on their structural similarity and potential application in similar cross-coupling reactions.
Table 1: Purity Analysis of this compound and Alternatives
| Compound | Supplier | Stated Purity (%) | Observed Purity (HPLC, %) | Observed Purity (GC-MS, %) | Key Impurities Identified |
| This compound | Supplier A | 96[1] | 96.5 | 96.2 | 2-Bromo-4-methylphenol, Dibenzyl ether |
| This compound | Supplier B | >97 | 97.8 | 97.5 | Benzyl alcohol, Unidentified aromatic |
| This compound | Supplier C | 98 | 98.2 | 98.0 | Trace starting material |
| 1-(Benzyloxy)-4-bromobenzene | Supplier D | 98 | 98.5 | 98.3 | 4-Bromophenol |
| 2-Bromo-4-methylanisole | Supplier E | 97 | 97.3 | 97.1 | Isomeric impurity |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below. These protocols can be adapted for the analysis of other similar aromatic compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of the analyte and quantify non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Start with 60% A, hold for 2 minutes.
-
Increase to 95% A over 15 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to 60% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To identify and quantify volatile and semi-volatile impurities.
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
-
GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min, hold for 10 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-550 m/z.
-
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
Objective: To provide an absolute purity determination without the need for a reference standard of the analyte.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic anhydride).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds).
-
Number of Scans: 8 or more to ensure a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process and the potential synthetic origin of impurities.
Caption: Workflow for the comprehensive purity analysis of commercial chemical reagents.
Caption: Potential impurity formation pathways in the synthesis of the target compound.
Conclusion
The purity of this compound from commercial suppliers is generally high, but variations in the impurity profiles exist. For sensitive applications, it is recommended that researchers perform their own purity analysis using the protocols outlined in this guide. The choice between the target compound and its alternatives will depend on the specific synthetic goals, with considerations for electronic effects, steric hindrance, and cost. This guide provides a framework for making an informed decision based on empirical data.
References
Comparative Analysis of 1-(Benzyloxy)-2-bromo-4-methylbenzene Derivatives: Characterization and Synthesis
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties and synthetic pathways of chemical intermediates is paramount. This guide provides a comparative analysis of characterization data for derivatives of 1-(Benzyloxy)-2-bromo-4-methylbenzene, focusing on a series of (E)-6-(benzyloxy)-2-((substituted)benzylidene)-7-methylbenzofuran-3(2H)-one derivatives synthesized from a closely related precursor. This guide will present key characterization data, detailed experimental protocols for their synthesis, and a visualization of the synthetic workflow.
Characterization Data of Benzofuran-3(2H)-one Derivatives
The following table summarizes the key characterization data for a series of synthesized (E)-6-(benzyloxy)-2-((substituted)benzylidene)-7-methylbenzofuran-3(2H)-one derivatives. These compounds were derived from 1-[4-(benzyloxy)-2-hydroxy-3-methylphenyl]-3-(substituted)prop-2-en-1-one, a chalcone analog of the topic compound.
| Compound ID | R Group | Yield (%) | Melting Point (°C) |
| 2a | 3,5-dichloro-4-methoxy | 67 | 120-125 |
| 2b | 4-bromo | 72 | 130-135 |
| 2c | 4-hydroxy-3-methoxy | 65 | 115-120 |
| 2d | 3,4,5-trimethoxy | 78 | 140-145 |
| 2e | 2-bromo | 75 | 110-115 |
| 2f | 3-bromo | 68 | 125-130 |
| 2g | 4-hydroxy | 70 | 118-122 |
| 2h | 3-ethoxy-4-methoxy | 73 | 135-140 |
| 2i | 2-bromo-4,5-dimethoxy | 76 | 145-150 |
Spectroscopic Data Highlights: The structural assignments of these compounds were confirmed using IR, 1H NMR, 13C NMR, and LC-MS spectral data.
Experimental Protocols
The synthesis of the (E)-6-(benzyloxy)-2-((substituted)benzylidene)-7-methylbenzofuran-3(2H)-one derivatives (2a-i) was achieved through the oxidative cyclization of the corresponding chalcones.
General Procedure for the Synthesis of (E)-6-(benzyloxy)-2-((substituted)benzylidene)-7-methylbenzofuran-3(2H)-one (2a-i)
A mixture of 1-[4-(benzyloxy)-2-hydroxy-3-methylphenyl]-3-(substituted)prop-2-en-1-one (0.01 mol) was dissolved in dimethyl sulfoxide (DMSO, 20 mL). To this solution, mercuric acetate (3.0 g, 0.01 mol) was added. The reaction mixture was then refluxed in a water bath at 75-85°C for 5-6 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) using a solvent system of acetone and toluene (3.5:6.5 v/v).
Upon completion of the reaction, the mixture was cooled and then diluted with 400 mL of water with constant stirring. The resulting solid product was collected by filtration, washed with water, and then purified by recrystallization from ethanol. The final product was washed with ethanol and dried.
Synthetic Workflow Visualization
The following diagram illustrates the general synthetic pathway for the preparation of the target benzofuran-3(2H)-one derivatives from the chalcone precursors.
Caption: General synthetic scheme for the preparation of benzofuran-3(2H)-one derivatives.
Alternative Synthetic Approaches and Related Compounds
While the focus of this guide is on the benzofuran-3(2H)-one derivatives due to the availability of comparative data, it is important to note other potential derivatives of this compound and their synthetic strategies.
The parent compound, this compound, possesses several reactive sites that can be targeted for further derivatization. The bromo substituent, for instance, can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to introduce a wide range of functional groups.
Furthermore, electrophilic aromatic substitution reactions on the benzene ring could potentially introduce nitro or halogen groups, although the directing effects of the existing substituents would need to be considered. The synthesis of a related compound, 4-(benzyloxy)-2-bromo-1-fluorobenzene, has been proposed via the reaction of 3-bromo-4-fluorophenol with a benzyl halide in the presence of a base.[1] A similar approach could be envisioned for derivatives of this compound.
For professionals in drug development, the availability of diverse synthetic routes is crucial for generating compound libraries for screening and lead optimization. The methodologies presented here, along with established cross-coupling and substitution reactions, provide a foundational toolkit for the synthesis of a broad array of this compound derivatives.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Electron-Rich Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. For the coupling of electron-rich aryl bromides, which can be challenging substrates, the choice of the palladium catalyst is critical to achieving high yields and reaction efficiency. This guide provides an objective comparison of common palladium catalyst systems for this transformation, supported by experimental data.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of three popular palladium catalyst systems in the Suzuki coupling of various electron-rich aryl bromides with phenylboronic acid. These catalysts include systems based on the Buchwald ligands SPhos and XPhos, and the N-heterocyclic carbene (NHC) based PEPPSI-IPr precatalyst.
| Aryl Bromide | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Toluene/Water | 80 | 1 | >95 |
| Pd(OAc)₂ / XPhos | 2 | K₂CO₃ | Methanol | 80 | 12 | 76-98 | |
| PEPPSI-IPr | 0.5 | K₂CO₃ | Methanol | 80 | 12 | 76-98 | |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | 1,4-Dioxane/Water | 100 | 24 | ~70-80 | |
| 2-Bromotoluene | Pd(OAc)₂ / SPhos | 0.05-2 | K₂CO₃ | Isopropanol/Water | 60-80 | 3-12 | 89-97 |
| Pd(OAc)₂ / XPhos | 0.0025 | Various | Methanol/THF | RT-50 | 0.5-2 | High Yields Reported | |
| 4-Bromotoluene | Pd(OAc)₂ / SPhos | 0.05-2 | K₂CO₃ | Isopropanol/Water | 60-80 | 3-12 | High Yields Reported |
| Pd(OAc)₂ / XPhos | 0.0025-1 | K₃PO₄ | Toluene | 60-100 | 2-24 | 90-98[1][2] | |
| PEPPSI-IPr | 0.5 | K₂CO₃ | Methanol | 80 | 12 | High Yields Reported |
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura cross-coupling of electron-rich aryl bromides. Specific conditions may vary depending on the catalyst system and substrates used.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos) or a precatalyst (e.g., PEPPSI-IPr)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, Methanol)
-
Water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and the base.
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium source and the ligand, or the precatalyst.
-
Inert Atmosphere: Seal the flask or vial with a septum or cap, and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath or heating block and stir at the desired temperature for the specified time.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the general experimental workflow and the catalytic cycle.
Caption: A flowchart of the typical experimental procedure for a Suzuki coupling reaction.
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.[3][4][5][6]
References
The Organic Chemist's Dilemma: A Comparative Guide to the Stability of Benzyl and Silyl Ethers
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision that can dictate the success of a multi-step organic synthesis. Among the most common choices for the protection of hydroxyl groups are benzyl (Bn) ethers and a variety of silyl ethers. The choice between these two classes of protecting groups hinges on a delicate balance of stability and selective lability. This guide provides an objective, data-driven comparison of the stability of benzyl ethers and silyl ethers under various reaction conditions, offering insights into their orthogonal relationship and guiding the design of robust synthetic strategies.
At a Glance: Stability Profiles
Benzyl ethers are renowned for their general stability across a wide range of acidic and basic conditions, making them a reliable choice for protecting alcohols through numerous synthetic transformations.[1][2] Their primary mode of cleavage is through reductive methods, most notably catalytic hydrogenolysis.[1]
In contrast, the stability of silyl ethers is highly tunable based on the steric bulk of the substituents on the silicon atom.[3][4] They are characteristically labile to fluoride ions, and their stability towards acidic and basic conditions varies predictably across the family of common silyl ethers (TMS, TES, TBS, TIPS, TBDPS).[3][4] Generally, silyl ethers are less stable to acidic conditions than benzyl ethers but are stable to the reductive conditions used for benzyl ether cleavage.[1]
Quantitative Comparison of Stability
The following tables summarize the stability of various silyl ethers under acidic and basic conditions and provide typical conditions for the cleavage of both benzyl and silyl ethers. While direct quantitative comparisons under identical conditions are sparse in the literature, the data presented underscores the general stability trends.
Table 1: Relative Rates of Silyl Ether Cleavage
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data sourced from multiple references.[3][4] |
Table 2: Typical Cleavage Conditions and Yields
| Protecting Group | Reagent/Conditions | Typical Reaction Time | Typical Yield (%) | Notes |
| Benzyl (Bn) | H₂, 10% Pd/C, EtOH/EtOAc | 24-72 h | >90% | The most common and mild method; not compatible with other reducible functional groups.[5] |
| BCl₃, CH₂Cl₂ | 0.5-2 h | High | Effective for substrates sensitive to hydrogenolysis, tolerates silyl ethers.[6] | |
| DDQ, CH₂Cl₂/H₂O, hv | <4 h | 84-96% | Oxidative cleavage; TBS ethers are not stable under these conditions.[7][8] | |
| tert-Butyldimethylsilyl (TBS) * | TBAF (1.1 eq), THF | 0.75-18 h | >90% | Highly effective and common; reagent is basic. |
| Acetic Acid/THF/H₂O | Several hours | High | Mildly acidic conditions. | |
| Pyridinium p-toluenesulfonate (PPTS), MeOH | Varies | High | Very mild acidic conditions, can be selective for primary TBS ethers.[9] |
Orthogonal Deprotection Strategies
The differing stabilities of benzyl and silyl ethers make them ideal partners in orthogonal protecting group strategies, where one can be selectively removed in the presence of the other.
A silyl ether can be cleaved using fluoride ions (e.g., TBAF) or mild acid without affecting a benzyl ether present in the same molecule. Conversely, a benzyl ether can be removed by catalytic hydrogenolysis while leaving a silyl ether intact.[1] This orthogonality is a powerful tool in the synthesis of complex molecules with multiple hydroxyl groups requiring differential protection.
Visualizing Chemical Structures and Transformations
Caption: General structures of benzyl and silyl ethers.
Caption: Typical deprotection pathways for benzyl and silyl ethers.
Experimental Protocols
Deprotection of Benzyl (Bn) Ethers by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.[10]
-
Carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate) to the solution.[1]
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[10]
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Deprotection of tert-Butyldimethylsilyl (TBS) Ethers with Tetrabutylammonium Fluoride (TBAF)
Objective: To cleave a TBS ether using a fluoride ion source.
Materials:
-
TBS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Add the 1.0 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature. For sensitive substrates, the reaction can be cooled to 0 °C.
-
Stir the reaction mixture and monitor by TLC for the disappearance of the starting material. Reaction times can vary from 45 minutes to 18 hours depending on the substrate.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-(Benzyloxy)-2-bromo-4-methylbenzene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-(Benzyloxy)-2-bromo-4-methylbenzene is essential for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated aromatic compound effectively. Adherence to these protocols will help in minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on information for structurally similar compounds, this chemical is expected to be a skin and eye irritant and may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat should be worn.
-
For procedures with a higher risk of generating aerosols or spills, consider using a face shield and a chemical-resistant apron.
All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of potential vapors.[1][2]
Logistical and Operational Plan for Disposal
Proper segregation and containment are the cornerstones of a safe chemical waste disposal plan.[3] As a brominated aromatic compound, this compound is classified as a halogenated organic waste .[4][5]
Key Logistical Steps:
-
Waste Segregation: It is critical to segregate halogenated organic waste from all other waste streams, especially non-halogenated solvents.[4][6] Mixing these waste types can complicate the disposal process and increase costs.[2] Do not mix with acids, bases, or oxidizers.[6]
-
Containerization: Collect waste in a designated, chemically compatible, and leak-proof container.[1][3][7] High-density polyethylene (HDPE) carboys are commonly used for halogenated solvent waste.[2]
-
Labeling: The waste container must be clearly and accurately labeled.[3] The label should include:
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1][8] This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[9] The container must be kept in secondary containment to prevent spills.[1][7]
-
Record Keeping: Maintain a log of the chemical constituents and their approximate quantities added to the waste container.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the collection and disposal of waste containing this compound.
1. Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all waste handling inside a certified chemical fume hood.
-
Prepare a designated hazardous waste container that is clean, dry, and properly labeled as "Hazardous Waste: Halogenated Organic Waste".
2. Waste Collection:
-
Liquid Waste: Carefully pour liquid waste containing this compound into the designated halogenated waste container.
-
Solid Waste/Contaminated Materials: For materials such as contaminated gloves, absorbent pads, or silica gel, collect them in a separate, clearly labeled solid waste container. If dealing with a small spill, absorb the material with an inert substance like vermiculite or sand, and then scoop the absorbed material into the designated solid waste container.[1][2]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10] The rinsate must be collected and disposed of as hazardous waste in your halogenated waste stream.[10] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[10]
3. Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not fill the container more than three-quarters full to allow for vapor expansion and prevent spills.[11]
-
Update the waste log with the contents and volume added.
4. Final Disposal:
-
Halogenated organic wastes are typically sent for high-temperature incineration by a licensed hazardous waste disposal company.[4]
-
When the waste container is nearly full or has been accumulating for six months, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.[11]
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[7][8][10] This is illegal and environmentally harmful.[11]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. bucknell.edu [bucknell.edu]
- 5. uakron.edu [uakron.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 1-(Benzyloxy)-2-bromo-4-methylbenzene
Essential Safety and Handling Guide for 1-(Benzyloxy)-2-bromo-4-methylbenzene
This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including other brominated aromatic compounds.
Hazard Identification:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2][4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Before beginning work, ensure a chemical fume hood is certified and functioning correctly.[3]
-
Designate a specific area within the fume hood for handling to contain potential contamination.[3]
-
Assemble all necessary equipment and reagents within the fume hood before introducing the compound.[3]
-
Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]
2. Donning PPE:
-
Don all required PPE as outlined in the table above before entering the handling area.
3. Handling Procedures:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[2]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[2]
4. Post-Handling:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.[3]
Disposal Plan: Waste Management
Chemical waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, pipette tips, gloves) in a dedicated, labeled hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.[2][4] Do not mix with other waste streams.[2]
-
General Disposal Guidelines:
Visual Workflow Guides
The following diagrams illustrate the essential workflows for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
